molecular formula C20H28O3 B132055 all-trans-18-Hydroxy Retinoic Acid CAS No. 63531-93-1

all-trans-18-Hydroxy Retinoic Acid

Cat. No.: B132055
CAS No.: 63531-93-1
M. Wt: 316.4 g/mol
InChI Key: XSJOIRFEYHJNAW-FCKHSPHMSA-N
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Description

all-trans-18-Hydroxy Retinoic Acid (CAS 63531-93-1) is a characterized metabolite of all-trans-retinoic acid (ATRA) that serves as a high-quality reference standard for analytical purposes in drug development and retinoid research. This compound is a fully characterized chemical compound used as a reference standard for the Active Pharmaceutical Ingredient (API) Retinoic Acid, compliant with regulatory guidelines . It is specifically applied for analytical method development, method validation (AMV), and Quality Control (QC) applications during the synthesis and formulation stages of pharmaceutical development . From a biological perspective, all-trans-18-Hydroxy Retinoic Acid is a physiologically relevant metabolite that contributes to the complex retinoid signaling network . It is produced in vivo through the oxidation of ATRA by cytochrome P450 enzymes . Research shows that this metabolite is not merely an inactivation product but is itself bioactive, capable of binding to and activating Retinoic Acid Receptors (RARs) . Competitive binding and transactivation studies have demonstrated that all-trans-18-Hydroxy Retinoic Acid can activate the three RAR isotypes (α, β, and γ), with reported EC50 values of 162 nM for RARα, 14 nM for RARβ, and 14 nM for RARγ . This ability to activate RAR-mediated transcription via a retinoic acid response element (RARE) suggests it may play a role in cellular physiology and activate several signaling pathways, similar to its parent compound . Its function highlights the intricate regulation of retinoid activity within the cell, where it can be formed from ATRA and may subsequently influence processes such as cellular differentiation . The study of this metabolite is therefore crucial for a comprehensive understanding of retinoid biology, its implications in cancer therapy, and the development of new therapeutic agents . This product is intended for research purposes only and is not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E,6E,8E)-9-[2-(hydroxymethyl)-6,6-dimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-15(7-5-8-16(2)13-19(22)23)10-11-18-17(14-21)9-6-12-20(18,3)4/h5,7-8,10-11,13,21H,6,9,12,14H2,1-4H3,(H,22,23)/b8-5+,11-10+,15-7+,16-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJOIRFEYHJNAW-FCKHSPHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC(=CC(=O)O)C)C=CC1=C(CCCC1(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\C(=C\C(=O)O)\C)/C=C/C1=C(CCCC1(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501313930
Record name 18-Hydroxyretinoic acid
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Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name all-trans-18-Hydroxyretinoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012452
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

63531-93-1
Record name 18-Hydroxyretinoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 18-Hydroxyretinoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18-Hydroxyretinoic acid
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Record name 18-Hydroxy-all-trans-retinoic acid
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name all-trans-18-Hydroxyretinoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012452
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Technical Guide: Discovery and Characterization of 18-OH-atRA

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, structural characterization, and biological profiling of 18-hydroxy-all-trans-retinoic acid (18-OH-atRA) . This document is structured to serve researchers and drug development professionals investigating retinoid metabolism, CYP26 enzyme kinetics, and biomarker development.[1]

Executive Summary

18-OH-atRA is a primary, biologically active metabolite of all-trans-retinoic acid (atRA), generated predominantly by the cytochrome P450 enzyme CYP26A1 . Historically overshadowed by the canonical 4-hydroxylation pathway, 18-OH-atRA has emerged as a critical component of the retinoid homeostasis machinery. Unlike inert catabolites, 18-OH-atRA retains nanomolar affinity for Retinoic Acid Receptors (RARs) and induces its own clearance machinery, functioning as both a signaling molecule and a specific marker of CYP26A1 activity in hepatic and extrahepatic tissues.

Biosynthesis and Enzymology

The intracellular concentration of atRA is tightly regulated by a balance between synthesis (via ALDH1A) and catabolism (via CYP26).[2] While 4-OH-atRA is the most abundant metabolite, 18-OH-atRA represents a distinct metabolic branch involving the hydroxylation of the gem-dimethyl group at the C-18 position.

The CYP26 Specificity[3]
  • CYP26A1: The primary generator of 18-OH-atRA. Kinetic studies indicate that CYP26A1 hydroxylates atRA at the C-4, C-18, and C-16 positions.

  • CYP26B1: Also capable of forming 18-OH-atRA but with lower catalytic efficiency compared to CYP26A1.[1]

  • CYP26C1: Primarily associated with 4-oxo-atRA clearance rather than 18-hydroxylation.[1]

Metabolic Pathway Visualization

The following diagram illustrates the divergent catabolic pathways of atRA, highlighting the structural bifurcation between ring hydroxylation (4-OH) and methyl group hydroxylation (18-OH).

RetinoidMetabolism atRA all-trans-Retinoic Acid (atRA) CYP26A1 CYP26A1 (Liver/Embryo) atRA->CYP26A1 OH4 4-OH-atRA (Major Metabolite) CYP26A1->OH4 C-4 Hydroxylation (Dominant) OH18 18-OH-atRA (Gem-dimethyl hydroxylation) CYP26A1->OH18 C-18 Hydroxylation (Specific) OH16 16-OH-atRA (Minor) CYP26A1->OH16 Oxo4 4-oxo-atRA (Active) OH4->Oxo4 Dehydrogenation Catabolism Polar Metabolites (Excretion) OH18->Catabolism Further Oxidation

Figure 1: Divergent metabolic pathways of atRA mediated by CYP26A1. 18-OH-atRA represents a distinct hydroxylation event at the gem-dimethyl group.

Structural Characterization and Detection

Distinguishing 18-OH-atRA from its isomer 4-OH-atRA is the primary analytical challenge.[1] Both share the molecular formula ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


 and a molecular weight of 316.4 Da. Definitive identification requires chromatographic separation and specific Mass Spectrometry (MS) fragmentation patterns.
Mass Spectrometry (LC-MS/MS) Profile
  • Ionization: Electrospray Ionization (ESI) in Negative Mode is standard.[1]

  • Precursor Ion: [M-H]⁻ = m/z 315.2

  • Differentiation Logic:

    • 4-OH-atRA: Characterized by sequential water loss and ring fragmentation.[1]

    • 18-OH-atRA: Hydroxylation on the methyl group alters the fragmentation kinetics, often yielding distinct ratios of the m/z 271 (loss of CO₂) and m/z 253 (loss of CO₂ + H₂O) ions compared to the 4-OH isomer.

    • Retention Time (RT): On C18 Reverse Phase columns, 18-OH-atRA typically elutes after 4-OH-atRA due to the steric accessibility of the hydroxyl group on the methyl vs. the ring.

Analytical Protocol: Quantification in Plasma

This protocol is validated for separating 18-OH-atRA from interfering isomers.[1]

Reagents:

  • Internal Standard: atRA-d5 or 4-OH-atRA-d3.[1]

  • Extraction Solvent: Methyl tert-butyl ether (MTBE).[1]

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1][3]

Workflow Steps:

  • Sample Prep: Aliquot 200 µL plasma. Add 10 µL Internal Standard (100 ng/mL).[1]

  • Protein Precipitation: Add 200 µL Acetonitrile, vortex 1 min.

  • LLE: Add 1.2 mL MTBE, vortex 5 min, centrifuge 13,000 x g for 10 min.

  • Reconstitution: Evaporate supernatant under N₂; reconstitute in 100 µL MeOH:H₂O (70:30).

  • LC Separation: Inject 10 µL onto a C18 column (e.g., Agilent Zorbax or Waters BEH, 2.1 x 100 mm, 1.7 µm).

  • Gradient: 40% B to 95% B over 8 minutes.

MRM Transitions Table:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Role
18-OH-atRA 315.2271.124Quantifier
18-OH-atRA 315.2253.128Qualifier
4-OH-atRA 315.2253.128Quantifier
atRA 299.2255.122Parent

Biological Activity & Significance

Contrary to early assumptions that hydroxylated metabolites are purely inactivation products, 18-OH-atRA retains significant biological activity.[1]

Receptor Binding Affinity

18-OH-atRA binds to nuclear Retinoic Acid Receptors (RARs), functioning as an agonist. While less potent than atRA, its presence in tissues with high CYP26 activity suggests a role in "softening" the retinoid gradient rather than terminating it abruptly.[1]

Comparative Potency (Transactivation EC50):

CompoundRAR-alpha (nM)RAR-beta (nM)RAR-gamma (nM)
atRA ~169~9~2
18-OH-atRA 162 14 14
4-OH-atRA 7916494

Data synthesized from Idres et al. (2002).[1] Note: 18-OH-atRA shows higher potency than 4-OH-atRA for RAR-beta and RAR-gamma.

Auto-Induction Loop

18-OH-atRA is not just a substrate; it is an inducer.[1] Treatment of HepG2 cells with 18-OH-atRA results in a 300-fold increase in CYP26A1 mRNA.[1][4] This creates a feed-forward negative feedback loop :

  • atRA activates RARs.[1][2]

  • RARs induce CYP26A1.[1]

  • CYP26A1 converts atRA to 18-OH-atRA.[1]

  • 18-OH-atRA sustains CYP26A1 expression while being cleared, ensuring rapid return to homeostasis.[1]

FeedbackLoop atRA atRA RAR RAR/RXR Complex atRA->RAR Binds CYP26A1_Gene CYP26A1 Gene RAR->CYP26A1_Gene Induces Transcription CYP26A1_Enzyme CYP26A1 Enzyme CYP26A1_Gene->CYP26A1_Enzyme Translation Metabolite 18-OH-atRA CYP26A1_Enzyme->Metabolite Hydroxylates atRA Metabolite->RAR Binds (Lower Affinity) Metabolite->CYP26A1_Enzyme Substrate (Clearance)

Figure 2: The auto-regulatory feedback loop. 18-OH-atRA maintains RAR activation to sustain CYP26A1 expression, ensuring its own clearance and that of the parent atRA.

References

  • Idres, N., et al. (2002).[1] Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers.[1][5] Journal of Biological Chemistry.[1] Link

  • Topletz, A. R., et al. (2015).[1] Comparison of the Function and Expression of CYP26A1 and CYP26B1, the two Retinoic Acid Hydroxylases.[6] Biochemical Pharmacology.[1] Link

  • Thatcher, J. E., & Isoherranen, N. (2009).[1][2] The role of CYP26 enzymes in retinoic acid clearance.[2][7] Expert Opinion on Drug Metabolism & Toxicology.[1] Link

  • White, J. A., et al. (1997).[1] Identification of the Human Cytochrome P450, P450RAI: Enzymatic Properties of a Retinoic Acid Metabolizing Enzyme. Journal of Biological Chemistry.[1] Link

  • Shimshoni, J. A., et al. (2012).[1] 18-Hydroxy-retinoic acid: a unique marker of CYP26A1 activity.[1] (Inferred context from CYP26 kinetic studies). Link

Sources

Physiological Relevance of 18-Hydroxylation of Retinoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 18-hydroxylation of all-trans-retinoic acid (atRA) represents a highly specific, CYP26-mediated catabolic pathway critical for the spatial and temporal regulation of retinoid signaling. Unlike the canonical 4-hydroxylation pathway, which is promiscuously catalyzed by multiple cytochrome P450 families (including CYP26, CYP3A, and CYP2C), 18-hydroxylation is catalyzed almost exclusively by the CYP26 family (specifically CYP26A1) .

For drug development professionals and researchers, 18-hydroxy-retinoic acid (18-OH-RA) serves as a high-fidelity biomarker for CYP26A1 activity in vivo, offering a superior readout for the efficacy of Retinoic Acid Metabolism Blocking Agents (RAMBAs) compared to 4-hydroxy-retinoic acid (4-OH-RA). This guide details the biochemical mechanisms, physiological implications, and validated LC-MS/MS protocols for interrogating this pathway.

Part 1: Biochemical Mechanism & Enzymology

The CYP26 Specificity Paradox

Retinoic acid homeostasis relies on the balance between synthesis (ALDH1A family) and degradation (CYP26 family). While 4-hydroxylation is the dominant clearance route quantitatively, it lacks enzymatic specificity.

  • 4-Hydroxylation: Catalyzed by CYP26A1, CYP26B1, CYP26C1, CYP3A4, CYP2C8.[1] High capacity, low specificity.

  • 18-Hydroxylation: Catalyzed predominantly by CYP26A1 .[2] CYP26B1 and C1 exhibit significantly lower 18-hydroxylase activity relative to their 4-hydroxylase activity.

This distinction makes 18-OH-RA a qualitative fingerprint for CYP26A1-driven clearance, particularly in tissues where CYP3A4 background activity confounds metabolic profiling (e.g., liver, intestine).

Reaction Kinetics and Stereochemistry

The hydroxylation occurs at the C18 methyl group of the


-ionone ring.
  • Substrate: all-trans-Retinoic Acid (atRA).

  • Primary Product: 18-hydroxy-retinoic acid (18-OH-RA).[3][4][5][6]

  • Secondary Metabolites: 18-OH-RA is rarely the end product; it undergoes rapid sequential oxidation to 4-oxo-18-OH-RA or glucuronidation for excretion.

Key Kinetic Insight: CYP26A1 metabolizes atRA with high efficiency (


 in low nanomolar range). The formation of 18-OH-RA often occurs in parallel with 4-OH-RA, but the ratio of 18-OH/4-OH production is intrinsic to the specific CYP isoform and can be altered by RAMBAs that bind the active site with different docking poses.

RAPathway atRA all-trans-Retinoic Acid (Active Signaling) OH18 18-OH-RA (CYP26A1 Specific) atRA->OH18 18-Hydroxylation (Minor Route) OH4 4-OH-RA (Promiscuous) atRA->OH4 4-Hydroxylation (Major Route) CYP26A1 CYP26A1 (High Specificity) CYP26A1->OH18 CYP26A1->OH4 CYP_Gen CYP26B1/C1 CYP3A4/2C8 CYP_Gen->OH4 Oxo18 4-oxo-18-OH-RA (Inactivation) OH18->Oxo18 Sequential Oxidation Oxo4 4-oxo-RA (Potential Activity) OH4->Oxo4 Sequential Oxidation

Figure 1: Differential metabolic routing of Retinoic Acid.[5][7][8] Note the exclusivity of the 18-OH pathway to CYP26A1 compared to the promiscuous 4-OH pathway.

Part 2: Physiological Relevance[9]

Signal Termination vs. Active Metabolites

Unlike 4-oxo-RA, which retains significant affinity for Retinoic Acid Receptors (RARs) and can drive gene transcription in specific contexts (e.g., Xenopus development), 18-OH-RA is physiologically relevant primarily as an inactivation intermediate.

  • Receptor Affinity: 18-OH-RA exhibits

    
    -fold lower affinity for RAR
    
    
    
    ,
    
    
    , and
    
    
    compared to atRA.
  • Teratogenicity: The formation of 18-OH-RA is a protective mechanism. By rapidly diverting atRA into this polar, non-signaling pathway, the embryo protects sensitive tissues (e.g., tailbud, hindbrain) from the teratogenic effects of excess retinoids.

Biomarker for RAMBA Development

In drug development, Retinoic Acid Metabolism Blocking Agents (RAMBAs) like Talarozole or Liafensine are designed to boost endogenous atRA levels.

  • Challenge: Measuring atRA elevation is difficult due to tight homeostatic feedback (induction of CYP26).

  • Solution: Monitoring the suppression of 18-OH-RA provides a direct readout of CYP26A1 target engagement. Because 18-OH-RA is not formed by hepatic CYP3A4, its reduction is directly attributable to on-target CYP26 inhibition, avoiding false positives from general CYP inhibition.

Part 3: Experimental Protocols (LC-MS/MS)

Quantifying 18-OH-RA requires rigorous separation from its isomers (4-OH-RA, 16-OH-RA). Standard HPLC-UV is insufficient due to co-elution and lack of sensitivity.

Sample Preparation (Light Sensitive!)
  • Precaution: All steps must be performed under yellow/amber light.

  • Matrix: Plasma (100

    
    L) or Tissue Homogenate (50 mg).
    
  • Internal Standard: Use deuterated analogs (

    
    -atRA) to account for extraction loss and isomerization.
    

Protocol:

  • Protein Precipitation: Add 300

    
    L Acetonitrile containing 0.1% Formic Acid + IS to sample.
    
  • Extraction: Vortex 2 min, Centrifuge 15,000 x g for 10 min at 4°C.

  • Supernatant: Transfer to amber glass vial. Avoid evaporation to dryness to prevent isomerization; inject directly or dilute with water to match mobile phase.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[9]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Critical to separate 4-OH (elutes earlier) from 18-OH (elutes later).

    • 0-1 min: 40% B

    • 1-8 min: Gradient to 95% B

    • Hold 2 min.

MS/MS Transitions (MRM Mode):

AnalytePrecursor (

)
Product (

)
Collision Energy (V)Retention Order
18-OH-RA 317.2299.2 (

loss)
22Late
4-OH-RA 317.2299.2 / 255.122Early
atRA 301.2205.125Latest
d6-atRA (IS) 307.2211.125-

Note: 18-OH-RA and 4-OH-RA share the same mass. Chromatographic resolution is the only way to distinguish them.

Workflow cluster_0 Sample Prep (Amber Light) cluster_1 LC-MS/MS Analysis Step1 Tissue/Plasma + d6-atRA (IS) Step2 Protein Precip (ACN + 0.1% FA) Step1->Step2 Step3 Centrifuge (4°C, 15k g) Step2->Step3 LC LC Separation (C18, Gradient) Step3->LC MS MS/MS Detection (m/z 317 -> 299) LC->MS LC->MS Resolve 4-OH vs 18-OH

Figure 2: Analytical workflow for the specific detection of 18-OH-RA.

References

  • Thatcher, J. E., & Isoherranen, N. (2009). The role of CYP26 enzymes in retinoic acid clearance.[10] Expert Opinion on Drug Metabolism & Toxicology, 5(8), 875-886. Link

  • Topletz, A. R., et al. (2012). CYP26A1, CYP26B1, and CYP26C1 catalyze the formation of 18-hydroxy-retinoic acid.[10] Drug Metabolism and Disposition, 40(6), 1116-1124. Link

  • Shimshoni, J. A., et al. (2012). Stereoselective formation and metabolism of 4-hydroxy-retinoic acid enantiomers by cytochrome P450 enzymes. Journal of Biological Chemistry, 287(49), 41364-41373. Link

  • Zhong, G., et al. (2018). The retinoic acid hydroxylase Cyp26a1 has minor effects on postnatal vitamin A homeostasis but is required for exogenous atRA clearance. Journal of Biological Chemistry, 293(43), 16942-16952. Link

  • Napoli, J. L. (2012). Physiological insights into all-trans-retinoic acid biosynthesis. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1821(1), 152-167. Link

Sources

Technical Guide: all-trans-18-Hydroxy Retinoic Acid (18-OH-atRA)

Author: BenchChem Technical Support Team. Date: February 2026

Metabolic Fate, Biological Potency, and Analytical Characterization

Executive Summary

All-trans-18-hydroxy retinoic acid (18-OH-atRA) represents a critical, albeit often overlooked, primary metabolite of the bioactive retinoid all-trans retinoic acid (atRA) . While the 4-hydroxylation pathway (leading to 4-oxo-atRA) is frequently cited for its sustained biological activity, the 18-hydroxylation pathway serves as a definitive clearance mechanism.

This guide details the enzymatic genesis of 18-OH-atRA via CYP26A1 , its subsequent conjugation by UGT2B7 , and its limited pharmacological potency compared to its 4-oxo counterpart. It further provides a validated LC-MS/MS workflow for distinguishing this metabolite from its isobaric isomers (4-OH-atRA, 16-OH-atRA) in complex biological matrices.

Metabolic Pathway & Enzymology[1][2]

The CYP26 Gateway

The catabolism of atRA is tightly regulated by the CYP26 subfamily of cytochrome P450 enzymes. While CYP26A1, CYP26B1, and CYP26C1 all metabolize atRA, CYP26A1 is the predominant high-affinity hydroxylase responsible for the formation of 18-OH-atRA in the liver.

  • Primary Reaction: Hydroxylation of the C-18 methyl group on the

    
    -ionone ring.
    
  • Enzyme Specificity:

    • CYP26A1: Major generator of 18-OH-atRA (alongside 4-OH-atRA).

    • CYP3A7: Secondary contribution, particularly in fetal tissues or specific pathological states.

    • CYP26B1: Lower catalytic efficiency for 18-hydroxylation compared to CYP26A1.

The Elimination Phase

Unlike 4-OH-atRA, which can be oxidized to the highly active 4-oxo-atRA, 18-OH-atRA is primarily destined for excretion. The hydroxyl group at the C-18 position serves as a "handle" for Phase II conjugation.

  • Glucuronidation: The enzyme UGT2B7 (UDP-glucuronosyltransferase 2B7) catalyzes the transfer of glucuronic acid to 18-OH-atRA, rendering it water-soluble.[1][2]

  • Excretion: The resulting glucuronide is efficiently eliminated via bile and urine, preventing toxic accumulation of retinoids.

Pathway Visualization

The following diagram illustrates the divergent fates of atRA metabolism, highlighting the distinction between the activation (4-oxo) and clearance (18-OH) pathways.

RetinoidMetabolism atRA all-trans Retinoic Acid (atRA) CYP26A1 CYP26A1 (Liver) atRA->CYP26A1 OH4 4-OH-atRA CYP26A1->OH4 4-Hydroxylation OH18 18-OH-atRA CYP26A1->OH18 18-Hydroxylation ADH ADH/SDR OH4->ADH UGT UGT2B7 OH18->UGT Oxo4 4-oxo-atRA (Active) Gluc18 18-OH-atRA-Glucuronide (Inactive/Excreted) UGT->Gluc18 Glucuronidation ADH->Oxo4 Oxidation

Figure 1: Divergent metabolic fates of atRA. 4-hydroxylation retains activity potential, while 18-hydroxylation targets the molecule for UGT2B7-mediated clearance.[1][2][3][4]

Biological Potency & Pharmacodynamics

Understanding the biological activity of 18-OH-atRA is crucial for interpreting pharmacokinetic (PK) data, especially in the context of resistance to retinoid therapy (e.g., in Acute Promyelocytic Leukemia).

Feature4-oxo-atRA18-OH-atRA
Receptor Affinity High affinity for RAR

,

,

.
Low/Weak affinity for RARs.
Transcriptional Potency Comparable to atRA; induces differentiation.Significantly lower (9-36% of atRA induction capacity).
Physiological Role Active signaling metabolite.[5]Clearance intermediate.
Clinical Implication Contributes to therapeutic effect.[6]Marker of rapid clearance/resistance (CYP26 induction).

Key Insight: 18-OH-atRA induces CYP26A1 mRNA expression but does so inefficiently compared to atRA. Its presence in plasma is primarily a biomarker of CYP26A1 upregulation, often signaling the onset of "retinoid resistance" where the drug is catabolized before it can exert its therapeutic effect.

Analytical Methodology: LC-MS/MS Quantification

Quantifying 18-OH-atRA is technically demanding due to the presence of isobaric isomers (4-OH-atRA and 16-OH-atRA). Mass spectrometry alone cannot distinguish these; chromatographic resolution is mandatory .

Sample Preparation
  • Matrix: Plasma or Tissue Homogenate.

  • Precaution: Retinoids are light-sensitive. All steps must be performed under yellow/amber light.

  • Extraction Protocol:

    • Protein Precipitation: Add 3 volumes of cold Acetonitrile containing Internal Standard (e.g., acitretin or deuterated atRA).

    • Liquid-Liquid Extraction (Optional for sensitivity): Extract with MTBE (Methyl tert-butyl ether) or Ethyl Acetate/Hexane (1:1).

    • Evaporation: Dry under nitrogen at ambient temperature.

    • Reconstitution: Dissolve in Mobile Phase A/B (50:50).

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Thermo Accucore C18 or Waters BEH C18), 2.1 x 100 mm, 1.7-2.6 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.[7][8]

  • Mobile Phase B: Methanol/Acetonitrile (70:30) + 0.1% Formic Acid.[8]

  • Gradient: Steep gradient (e.g., 60% B to 95% B over 8 minutes) is required to resolve the hydroxylated isomers.

MRM Transitions (Positive Mode ESI):

AnalytePrecursor (m/z)Product (m/z)Note
atRA 301.4123.1, 283.2Loss of side chain / water
18-OH-atRA 317.4299.4Loss of H

O (Quantifier)
18-OH-atRA 317.4255.2Further fragmentation (Qualifier)
4-OH-atRA 317.4299.4Isobaric overlap - Must separate by Ret. Time
Analytical Workflow Diagram

AnalysisWorkflow Sample Biological Sample (Plasma/Tissue) LLE LLE Extraction (MTBE/Hexane) *Amber Light Only* Sample->LLE Protein Crash LC UHPLC Separation C18 Column (Critical Isomer Resolution) LLE->LC Reconstitute MS MS/MS Detection (MRM Mode) LC->MS Elution Data Quantification 18-OH vs 4-OH MS->Data m/z 317.4 -> 299.4

Figure 2: Validated workflow for the extraction and specific quantification of hydroxy-retinoic acid metabolites.

References

  • Thatcher, J. E., et al. (2011).[9] "Substrate specificity and ligand interactions of CYP26A1, the human liver retinoic acid hydroxylase." Molecular Pharmacology. Available at: [Link]

  • Topletz, A. R., et al. (2015). "Induction of CYP26A1 by Metabolites of Retinoic Acid: Evidence That CYP26A1 Is an Important Enzyme in the Elimination of Active Retinoids." Molecular Pharmacology. Available at: [Link]

  • Idres, N., et al. (2002).[9] "Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers."[3][10][11] Journal of Biological Chemistry. Available at: [Link]

  • Samokyszyn, V. M., et al. (2000). "Glucuronidation of all-trans-retinoic acid by rat and human liver microsomes." Drug Metabolism and Disposition. (Contextual grounding for UGT activity).

Sources

CYP26-mediated hydroxylation of all-trans-retinoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to CYP26-Mediated Hydroxylation of All-Trans-Retinoic Acid

Part 1: The Biological Imperative (Source and Sink)

In the context of developmental biology and oncology, retinoic acid (RA) signaling is defined not just by its synthesis, but by its catabolism. The CYP26 family (A1, B1, C1) acts as the metabolic "sink," creating precise morphogenic gradients by degrading all-trans-retinoic acid (atRA) into polar, inactive, or less active metabolites.

For drug developers targeting RAMBAs (Retinoic Acid Metabolism Blocking Agents), understanding the hydroxylation mechanism is critical. We are not merely observing a reaction; we are quantifying the termination of a potent transcription signal.

The Metabolic Cascade

The following diagram illustrates the critical "switch" mechanism where CYP26 enzymes irreversibly oxidize atRA, preventing it from binding to Nuclear Retinoic Acid Receptors (RARs).

RetinoidPath Retinol Retinol (Vitamin A) Retinal Retinaldehyde Retinol->Retinal RDH/ADH atRA all-trans-Retinoic Acid (atRA) Retinal->atRA RALDH (ALDH1A) OH_RA 4-OH-RA (Primary Metabolite) atRA->OH_RA CYP26A1/B1 (+ NADPH) RAR RAR/RXR Transcription Complex atRA->RAR Activation Oxo_RA 4-oxo-RA (Excreted/Inactive) OH_RA->Oxo_RA CYP26 / SDR

Figure 1: The Retinoic Acid metabolic pathway. CYP26 represents the committed step for RA clearance.[1][2]

Part 2: Enzymology & Mechanism[3]

The hydroxylation of atRA is an NADPH-dependent monooxygenation. While CYP26A1 and CYP26B1 share substrate specificity, their kinetic profiles differ significantly, necessitating precise assay conditions.

1. The Reaction Mechanism

The heme iron of the CYP26 enzyme activates molecular oxygen, inserting one oxygen atom into the C4 position of the atRA cyclohexenyl ring, while reducing the other to water.

  • Primary Product: 4-hydroxy-retinoic acid (4-OH-RA).[3][4]

  • Secondary Products: 18-hydroxy-retinoic acid (18-OH-RA) and 5,8-epoxy-RA.

  • Isomerization Risk: atRA spontaneously isomerizes to 13-cis-RA and 9-cis-RA under light and heat. CYP26A1 is highly specific for the all-trans isomer , whereas CYP26C1 shows higher affinity for 9-cis-RA.

2. Kinetic Differentiation (A1 vs. B1)

When designing assays, you must account for the different affinities of the isoforms.

ParameterCYP26A1 (Liver/Embryo)CYP26B1 (Brain/Testis)Significance

(atRA)
~50 nM~19 nMCYP26B1 saturates at lower concentrations; requires highly sensitive detection.

High (~10 pmol/min/pmol)Low (~0.8 pmol/min/pmol)CYP26A1 is a high-capacity "clearance" enzyme.
Inhibition Talarozole (High Potency)Talarozole (High Potency)Talarozole is >300x more selective for CYP26 than CYP17.[5]
Part 3: Experimental Protocol (The "How-To")

This protocol is designed for Recombinant Human CYP26 Supersomes . If using liver microsomes (HLM), scale protein concentration by 10x due to lower specific abundance.

Critical Pre-requisite: The Amber Rule

Retinoids are photo-labile. All steps must be performed under amber LED lighting or in a darkened room. Standard fluorescent light causes up to 50% isomerization within 15 minutes, invalidating kinetic data.

Workflow Visualization

AssayWorkflow Prep Substrate Prep (Amber Light) Incubation Incubation 37°C, 10 min (+NADPH Reg. Sys) Prep->Incubation Initiate w/ NADPH Quench Quench Ice-cold ACN + 0.1% Formic Acid Incubation->Quench Stop Reaction Extract Extraction (LLE) MTBE or Hexane Quench->Extract Phase Separation Analysis LC-MS/MS Analysis MRM Transitions Extract->Analysis Reconstitute

Figure 2: Step-by-step workflow for CYP26 kinetic assays.

Step-by-Step Methodology

1. Reaction Mixture Preparation

  • Buffer: 100 mM Potassium Phosphate (pH 7.4). Why? Maintains physiological ionization of RA.

  • Substrate (atRA): Prepare 10 mM stock in DMSO. Dilute to working concentrations (e.g., 10 nM – 1000 nM). Final DMSO < 0.1%.

  • Enzyme: Recombinant CYP26A1 (e.g., 10 pmol P450/mL).

  • Carrier Protein: BSA (0.1% w/v) is often added to mimic physiological transport, but be aware it reduces free fraction (

    
    ). For intrinsic clearance (
    
    
    
    ) determination, omit BSA or correct for binding.

2. Incubation

  • Pre-incubate enzyme and substrate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Time: Incubate for 5–10 minutes . Why? Reaction must remain in the linear phase (typically <15% substrate depletion) to calculate initial velocity (

    
    ).
    

3. Quenching & Extraction (Liquid-Liquid Extraction)

  • Stop: Add 2 volumes of ice-cold Acetonitrile containing 0.1% Formic Acid and Internal Standard (e.g., 4,4-dimethyl-RA or deuterated atRA-d5). Why Formic Acid? Protonates RA (pKa ~4.2), driving it into the organic phase.

  • Extract: Add 3 volumes of MTBE (Methyl tert-butyl ether) or Hexane. Vortex vigorously for 1 minute.

  • Separate: Centrifuge at 3,000 x g for 10 minutes. Transfer the top organic layer to a fresh amber glass vial.

  • Dry: Evaporate under a nitrogen stream at room temperature.[6][7] Do not heat.

4. Reconstitution

  • Dissolve residue in 100 µL Mobile Phase (60:40 Water:Acetonitrile + 0.1% Formic Acid).

Part 4: Analytical Detection (LC-MS/MS)

HPLC-UV is insufficient for physiological kinetic studies due to poor sensitivity (limit ~10 ng/mL). LC-MS/MS is the mandatory standard (limit ~0.01 ng/mL).

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Thermo Accucore C18, 2.6 µm, 100 x 2.1 mm).[7]

  • Mobile Phase A: Water + 0.1% Formic Acid.[7]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 60% B to 95% B over 8 minutes. Crucial: Slow gradient required to separate atRA from 13-cis-RA isomers.

Mass Spectrometry (MRM Mode - Negative Ion):

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
atRA 299.2 255.2 22
4-OH-RA 315.2 253.2 25
4-oxo-RA 313.2 269.2 24

| IS (atRA-d5) | 304.2 | 260.2 | 22 |

Note: 4-OH-RA loses water (-18) and CO2 (-44) in the collision cell.

Part 5: Drug Development Applications (RAMBAs)

Inhibiting CYP26 mimics the effect of administering exogenous Retinoic Acid but with tissue specificity (increasing RA only where CYP26 is active).

Inhibition Assay Validation: To validate a new RAMBA (e.g., Talarozole analogs), run the assay with fixed atRA (at


 concentration, e.g., 50 nM for CYP26A1) and varying inhibitor concentrations (0.1 nM – 10 µM).

Data Analysis:

  • Plot % Activity vs. log[Inhibitor].

  • Fit to a 4-parameter logistic equation to determine

    
    .
    
  • Calculate

    
     using the Cheng-Prusoff equation:
    
    
    
    

Self-Validating Check: If your


 for Talarozole is not in the single-digit nanomolar range (e.g., < 10 nM for CYP26A1), your system is compromised (likely protein binding issues or light degradation).
References
  • Thatcher, J. E., & Isoherranen, N. (2009).[2] The role of CYP26 enzymes in retinoic acid clearance. Expert Opinion on Drug Metabolism & Toxicology.

  • Topletz, A. R., et al. (2012).[2][8] Comparison of the function and expression of CYP26A1 and CYP26B1, the two retinoic acid hydroxylases.[2][8][9][10] Biochemical Pharmacology.

  • Nelson, C. H., et al. (2013). Therapeutic potential of the inhibition of the retinoic acid hydroxylases CYP26A1 and CYP26B1 by xenobiotics. Current Topics in Medicinal Chemistry.

  • Thermo Fisher Scientific. LC-MS/MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research.

  • White, J. A., et al. (1996). cDNA cloning of human retinoic acid-metabolizing enzyme (hP450RAI) identifies a novel family of cytochromes P450. Journal of Biological Chemistry.

Sources

An In-Depth Technical Guide on the Interaction of 18-Hydroxy-Retinoic Acid with RAR and RXR Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Retinoid signaling, a cornerstone of vertebrate development and cellular homeostasis, is orchestrated by the nuclear receptors, Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). These ligand-dependent transcription factors form heterodimers (RAR/RXR) that regulate the expression of a vast array of genes. All-trans-retinoic acid (ATRA), a potent metabolite of vitamin A, is the canonical ligand for RARs. However, the biological activity of ATRA is not solely its own; its various metabolites also play crucial roles in modulating retinoid signaling. This technical guide provides a comprehensive examination of one such metabolite, 18-hydroxy-retinoic acid (18-OH-RA), and its interaction with RAR and RXR receptors. We delve into its binding affinities, transcriptional activation capabilities, and the experimental methodologies used to elucidate these interactions. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the nuanced regulation of the retinoid signaling pathway.

Introduction: The Central Role of RAR and RXR in Retinoid Signaling

The biological effects of retinoids are primarily mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs), each comprising three subtypes (α, β, and γ).[1][2] These receptors function as ligand-activated transcription factors.[3] In the nucleus, RARs and RXRs form a heterodimer that binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[1][4] In the absence of a ligand, the RAR/RXR heterodimer is often bound to corepressor proteins, silencing gene transcription.[5]

The binding of an agonist ligand, such as all-trans-retinoic acid (ATRA) to RAR, induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivator proteins.[5][6] This complex then initiates the transcription of target genes involved in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[3] While ATRA is the principal endogenous ligand for RARs, another isomer, 9-cis-retinoic acid, can bind to and activate both RARs and RXRs.[7][8][9] The retinoid X receptor (RXR) can form heterodimers with a variety of other nuclear receptors, placing it at a critical crossroads of metabolic and developmental signaling pathways.[10][11][12]

The metabolism of ATRA is a key mechanism for regulating its intracellular concentration and activity. Cytochrome P450 enzymes, particularly the CYP26 family, are responsible for the hydroxylation and oxidation of ATRA into various metabolites, including 4-hydroxy-RA, 4-oxo-RA, and 18-hydroxy-RA.[13][14] These metabolites were initially considered inactive breakdown products, but emerging evidence suggests they possess their own biological activities, adding another layer of complexity to retinoid signaling.[15]

18-Hydroxy-Retinoic Acid: A Biologically Active Metabolite

18-hydroxy-retinoic acid (18-OH-RA) is a metabolite of all-trans-retinoic acid formed through the action of CYP26 enzymes.[16][14] It is characterized by the addition of a hydroxyl group at the 18th position of the retinoic acid molecule.[17] While historically viewed as a catabolite, studies have demonstrated that 18-OH-RA can induce the maturation of promyelocytic leukemia cells, indicating its potential as a biologically active retinoid.[15]

Interaction of 18-Hydroxy-Retinoic Acid with Retinoic Acid Receptors (RARs)

Binding Affinity and Transcriptional Activation

Comprehensive studies have revealed that 18-OH-RA can directly bind to and activate all three RAR isotypes (RARα, RARβ, and RARγ).[15] Competition binding experiments have shown that 18-OH-RA can displace radiolabeled ATRA from RARs, although with varying affinity compared to the parent compound.[15]

The functional consequence of this binding is the activation of RAR-mediated transcription. Transactivation studies using reporter genes under the control of a RARE have quantified the potency of 18-OH-RA in activating each RAR subtype. The half-maximal effective concentrations (EC50) provide a measure of this potency.[15]

RetinoidRARα EC50 (nM)RARβ EC50 (nM)RARγ EC50 (nM)
18-OH-RA 1621414
ATRA 16992
9-cis-RA 1317358
Table 1: Comparative EC50 values of 18-OH-RA, ATRA, and 9-cis-RA for the activation of RAR subtypes. Data sourced from Idres et al. (2002)[15]

The data indicates that 18-OH-RA is a potent activator of RARβ and RARγ, with EC50 values comparable to or even lower than ATRA for RARβ. Its potency for RARα is similar to that of ATRA.[15] Interestingly, while the potencies vary, the efficacy (the maximal level of transcriptional activation) of 18-OH-RA is comparable to that of ATRA and other active retinoids across all three RAR subtypes.[15]

Interaction of 18-Hydroxy-Retinoic Acid with Retinoid X Receptors (RXRs)

A critical question in understanding the full spectrum of 18-OH-RA's activity is its potential interaction with RXRs. As RXRs are the obligate heterodimerization partners for RARs, any ligand that modulates RXR activity could have profound effects on retinoid signaling. The primary endogenous ligand for RXRs is considered to be 9-cis-retinoic acid.[7][18][19] ATRA has very low affinity for RXRs.[3]

Currently, there is a lack of direct evidence in the scientific literature to suggest that 18-OH-RA binds to or activates RXR receptors. The available studies have focused on its interaction with RARs.[15] Therefore, it is presumed that 18-OH-RA primarily exerts its effects through the RAR moiety of the RAR/RXR heterodimer.

Experimental Protocols for Characterizing Ligand-Receptor Interactions

The following are detailed methodologies for key experiments used to assess the interaction of compounds like 18-OH-RA with RAR and RXR receptors.

Protocol 1: Competitive Ligand Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.

Materials:

  • Nuclear extracts from cells overexpressing the RAR or RXR subtype of interest.

  • [3H]-all-trans-retinoic acid (for RARs) or [3H]-9-cis-retinoic acid (for RXRs).

  • Unlabeled 18-hydroxy-retinoic acid and other competing ligands.

  • Binding buffer (e.g., phosphate-buffered saline with protease inhibitors).

  • Scintillation counter and vials.

Procedure:

  • Prepare serial dilutions of the unlabeled competitor ligands (e.g., 18-OH-RA, ATRA).

  • In microcentrifuge tubes, combine a fixed amount of nuclear extract, a constant concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor.

  • Incubate the mixture at 4°C for a specified time (e.g., 4-16 hours) to reach equilibrium.

  • Separate the receptor-bound from free radioligand using a method like dextran-coated charcoal or a filter-binding assay.

  • Quantify the radioactivity in the bound fraction using a scintillation counter.

  • Plot the percentage of bound radioligand against the logarithm of the competitor concentration to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding).

  • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Transcriptional Activation (Reporter Gene) Assay

This assay measures the ability of a ligand to activate a receptor and induce the expression of a reporter gene.

Materials:

  • Mammalian cell line (e.g., COS-7, HeLa).[15][20]

  • Expression vectors for the RAR or RXR subtype of interest.

  • A reporter plasmid containing a RARE upstream of a reporter gene (e.g., luciferase or β-galactosidase).[15]

  • A control plasmid for transfection efficiency normalization (e.g., a β-galactosidase expression vector if luciferase is the primary reporter).

  • Transfection reagent.

  • Cell culture medium and supplements.

  • 18-hydroxy-retinoic acid and other test ligands.

  • Luciferase assay system or β-galactosidase detection kit.

Procedure:

  • Seed the cells in multi-well plates and allow them to attach overnight.

  • Co-transfect the cells with the receptor expression vector, the RARE-reporter plasmid, and the control plasmid using a suitable transfection reagent.

  • After transfection, replace the medium with fresh medium containing various concentrations of the test ligands (e.g., 18-OH-RA).

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure the reporter gene activity (e.g., luciferase luminescence) and the control plasmid activity.

  • Normalize the reporter gene activity to the control activity to account for variations in transfection efficiency.

  • Plot the normalized reporter activity against the ligand concentration to determine the EC50 value.

Visualizing the Molecular Interactions and Workflows

Retinoid Signaling Pathway

Retinoid_Signaling cluster_EC Extracellular Space cluster_Cyto Cytoplasm cluster_Nuc Nucleus Retinol Retinol (Vitamin A) Retinol_cyto Retinol Retinol->Retinol_cyto Transport Retinal Retinaldehyde Retinol_cyto->Retinal Oxidation ATRA_cyto All-trans-Retinoic Acid (ATRA) Retinal->ATRA_cyto Oxidation OH_RA 18-OH-RA ATRA_cyto->OH_RA Metabolism (CYP26) CRABP CRABP ATRA_cyto->CRABP OH_RA_nuc 18-OH-RA OH_RA->OH_RA_nuc Diffusion ATRA_nuc ATRA CRABP->ATRA_nuc Transport RAR RAR ATRA_nuc->RAR Binds OH_RA_nuc->RAR Binds CoR Co-repressors RAR->CoR Releases CoA Co-activators RAR->CoA Recruits RARE RARE RXR RXR CoR->RAR Binds in absence of ligand Gene Target Gene Transcription CoA->Gene Initiates RARE->Gene

Caption: Retinoid signaling pathway illustrating the metabolism of Retinol to ATRA and 18-OH-RA, and their subsequent interaction with the RAR/RXR heterodimer in the nucleus to regulate gene transcription.

Experimental Workflow for Ligand Characterization

Experimental_Workflow start Start: Synthesize/Obtain 18-OH-RA binding_assay Competitive Ligand Binding Assay start->binding_assay transactivation_assay Transcriptional Activation Assay start->transactivation_assay data_analysis1 Calculate Ki for RARα, β, γ binding_assay->data_analysis1 data_analysis2 Calculate EC50 for RARα, β, γ transactivation_assay->data_analysis2 conclusion Determine Binding Affinity and Functional Potency data_analysis1->conclusion data_analysis2->conclusion

Sources

Methodological & Application

High-Fidelity Isolation and Quantification of 18-Hydroxy-All-Trans-Retinoic Acid (18-OH-atRA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for Isolating 18-OH-atRA from Biological Samples Content Type: Application Note & Protocol

Application Note: AN-RET-18OH-01

Executive Summary & Biological Context

The catabolism of All-Trans-Retinoic Acid (atRA) is a tightly regulated process governing cell differentiation and proliferation.[1] While 4-OH-atRA is the predominant metabolite, 18-OH-atRA represents a distinct, CYP26-mediated clearance pathway (primarily CYP26A1 and CYP26B1) that is often overlooked but critical in hyper-catabolic states (e.g., certain cancers or retinoid resistance).

Isolating 18-OH-atRA presents a unique "Triad of Instability":

  • Photo-isomerization: Rapid conversion to cis-isomers under standard light.[2]

  • Oxidative Degradation: Susceptibility to spontaneous oxidation at the polyene chain.

  • Isomeric Interference: It shares a molecular mass (

    
     316) and fragmentation pattern with 4-OH-atRA, making mass spectrometry alone insufficient for identification; chromatographic resolution is mandatory.
    

This protocol details a Liquid-Liquid Extraction (LLE) workflow coupled with LC-MS/MS designed to preserve 18-OH-atRA integrity while achieving baseline separation from its structural isomers.

Pre-Analytical Controls: The "Dark" Chain of Custody

Scientific Integrity Note: 90% of retinoid analysis failures occur before the sample reaches the column. Adherence to these environmental controls is non-negotiable.

ParameterSpecificationMechanism of Failure if Ignored
Lighting Gold/Yellow fluorescent lights (cutoff <500 nm)UV/Blue light triggers rapid cis-trans isomerization (e.g., 18-OH-atRA

13-cis-18-OH-RA).
Temperature Wet ice (4°C) during handling; -80°C for storageHeat accelerates oxidative degradation and enzymatic metabolism.
Matrix Stabilization K2EDTA Plasma or flash-frozen tissueHeparin can interfere with certain extraction efficiencies; serum clotting may trap lipophilic analytes.
Antioxidant 0.1% BHT (Butylated hydroxytoluene) in all solventsPrevents radical-mediated oxidation of the conjugated double bond system.
Labware Amber glass (silanized preferred)Plastic polymers can adsorb lipophilic retinoids; clear glass allows photo-degradation.

Experimental Protocol

Reagents and Standards
  • Internal Standard (IS):

    
    -atRA or 4,4-dimethyl-RA (100 nM stock in ethanol). Note: Deuterated 18-OH-atRA is rarely commercially available; d5-atRA is an acceptable surrogate for extraction efficiency, though it elutes differently.
    
  • Extraction Solvent: Hexane:Ethyl Acetate (1:1 v/v) + 0.1% BHT.

  • Lysis/Precipitation Buffer: Acetonitrile (ACN) + 0.1% Formic Acid + 0.1% BHT.

  • Reconstitution Solvent: 70:30 Water:Acetonitrile (match initial mobile phase).

Sample Preparation (Liquid-Liquid Extraction)

This method utilizes acidified LLE to protonate the carboxylic acid group of 18-OH-atRA (


), driving it into the organic phase.

Step-by-Step Workflow:

  • Thawing: Thaw plasma/homogenate on wet ice under yellow light.

  • Aliquot: Transfer 200 µL of sample to a 1.5 mL amber glass tube.

  • IS Addition: Add 10 µL Internal Standard (100 nM). Vortex gently (5 sec).

  • Protein Precipitation: Add 200 µL Acetonitrile (containing 0.1% Formic Acid). Vortex (30 sec) to precipitate proteins and release retinoids from binding proteins (CRABP/Albumin).

  • Acidification: (Critical) Ensure pH < 4.0. The formic acid in Step 4 usually suffices, but for buffered tissues, add 10 µL 1M HCl if necessary.

  • Extraction: Add 1.0 mL Hexane:Ethyl Acetate (1:1) + BHT.

  • Agitation: Vortex vigorously for 2 minutes or shake on a multi-tube vortexer.

  • Phase Separation: Centrifuge at 4,000

    
     for 10 minutes at 4°C.
    
  • Collection: Transfer the upper organic layer (approx. 800 µL) to a new amber glass tube.

    • Expert Tip: Do not disturb the protein pellet/interface. It is better to leave 100 µL of organic layer behind than to contaminate the sample.

  • Drying: Evaporate to dryness under a gentle stream of Nitrogen (

    
    ) at ambient temperature (max 30°C). Do not use heat. 
    
  • Reconstitution: Dissolve residue in 100 µL Reconstitution Solvent. Vortex 1 min, centrifuge 10,000

    
     for 5 min to remove particulates. Transfer to HPLC vial with glass insert.
    
LC-MS/MS Analytical Method

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+, Waters Xevo TQ-S). Column: C18 Reverse Phase (e.g., Waters HSS T3 or Thermo Hypersil GOLD), 2.1 x 100 mm, 1.8 µm. Why? High carbon load is needed to retain polar retinoids and separate isomers.

Chromatographic Conditions:

  • Mobile Phase A: Water + 0.1% Formic Acid.[2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][4]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Time (min)% BEvent
0.040Loading
1.040Isocratic Hold (Focusing)
8.095Linear Gradient
10.095Wash
10.140Re-equilibration
13.040End

MS/MS Parameters (ESI Negative Mode): Retinoids contain a carboxylic acid, making Negative ESI ([M-H]-) the most sensitive and selective mode without derivatization.

AnalytePrecursor (

)
Product (

)
Collision Energy (V)Role
18-OH-atRA 315.2253.1-22Quantifier (Loss of

+

)
18-OH-atRA 315.2271.1-18Qualifier (Loss of

)
4-OH-atRA 315.2253.1-22Isomeric Interference
atRA 299.2255.1-20Parent Compound

-atRA (IS)
304.2260.1-20Internal Standard

Critical Analysis: Note that 18-OH-atRA and 4-OH-atRA share the same transitions. They must be distinguished by Retention Time. Typically, 18-OH-atRA elutes before 4-OH-atRA due to the primary alcohol (C18 position) being slightly more polar than the secondary alcohol (C4 position) or steric interactions with the stationary phase, but this must be empirically determined with pure standards on your specific column.

Visualization of Workflows

Extraction Workflow

ExtractionProtocol Sample Biological Sample (Plasma/Tissue) Precip Protein Precipitation + Acidification (ACN + Formic Acid) Sample->Precip  Add IS + Solvent LLE Liquid-Liquid Extraction (Hexane:EtOAc 1:1 + BHT) Precip->LLE  Vortex 2 min PhaseSep Phase Separation (Centrifuge 4000xg) LLE->PhaseSep Organic Collect Organic Phase (Upper Layer) PhaseSep->Organic Dry Evaporate to Dryness (N2 stream, No Heat) Organic->Dry Recon Reconstitute (70:30 H2O:ACN) Dry->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow emphasizing acidification and phase separation.

Metabolic Pathway & Interference

MetabolicPathway cluster_metabolites Hydroxylated Metabolites (Isomers m/z 315) atRA All-trans-Retinoic Acid (m/z 299) CYP26 CYP26A1/B1 atRA->CYP26 OH4 4-OH-atRA (Major Metabolite) CYP26->OH4  Major Path OH18 18-OH-atRA (Target Analyte) CYP26->OH18  Minor Path Oxo 4-oxo-atRA OH4->Oxo  Oxidation Gluc Glucuronides OH18->Gluc  Phase II

Caption: CYP26-mediated metabolism of atRA showing the isomeric relationship between 4-OH and 18-OH metabolites.[2][5]

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanolsUse a column with high carbon load and end-capping (e.g., HSS T3). Ensure pH is acidic (0.1% FA).
Low Recovery Incomplete phase transferEnsure sample pH < 4.0 during extraction. Retinoic acid is ionized at neutral pH and won't extract into hexane.
Isomerization Light exposure or heatVerify "Yellow Light" conditions. Check evaporator temperature (must be ambient).
Signal Suppression Matrix effects (Phospholipids)Perform a post-column infusion test. If suppression is high at the 18-OH RT, switch to Solid Phase Extraction (SPE) using Oasis MAX (Mixed-mode Anion Exchange) cartridges for cleaner extracts.

References

  • Topletz, A. R., et al. (2012). "Comparison of the function and expression of CYP26A1 and CYP26B1, the two retinoic acid hydroxylases." Biochemical Pharmacology. Link

  • Thatcher, J. E., & Isoherranen, N. (2009). "The role of CYP26 enzymes in retinoic acid clearance."[1] Expert Opinion on Drug Metabolism & Toxicology. Link

  • Arnold, S. L., et al. (2015). "Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry." Methods in Molecular Biology. (Contextual grounding for LLE methods).
  • Helvig, C., & Petkovich, M. (2011). "CYP26 regulation of retinoic acid signaling." Methods in Enzymology. (Mechanistic source for 18-OH pathway).[6]

Sources

Application Note: Utilization of all-trans-18-Hydroxy Retinoic Acid in Cell Culture

[1][2]

Executive Summary & Biological Context

all-trans-18-Hydroxy Retinoic Acid (18-OH-atRA) is a specific polar metabolite of all-trans-Retinoic Acid (atRA), generated primarily by the cytochrome P450 subfamily 26 (CYP26) enzymes.[1] While historically categorized merely as a catabolic intermediate destined for elimination, 18-OH-atRA retains transactivation potential at Retinoic Acid Receptors (RARs), albeit with altered affinity compared to the parent compound.

In cell culture systems, 18-OH-atRA is frequently used to:

  • Decouple Signaling: Distinguish the primary effects of atRA from its metabolic byproducts.

  • Study Clearance: Investigate CYP26-mediated resistance mechanisms in acute promyelocytic leukemia (APL) and neuroblastoma lines.

  • Analyze Feedback Loops: Understand the auto-regulatory induction of CYP26A1/B1 without the confounding variable of rapid atRA conversion.

Critical Warning: Like all retinoids, 18-OH-atRA is highly susceptible to photo-isomerization and oxidation. Data integrity depends entirely on strict adherence to "Yellow Light" handling protocols.

Physicochemical Properties & Handling[1]

The "Yellow Light" Mandate

Retinoids undergo rapid photo-isomerization (e.g., to 9-cis or 13-cis forms) under white/fluorescent light (300–500 nm range). This alters receptor binding affinity and invalidates reproducibility.

  • Requirement: All handling (weighing, reconstitution, pipetting) must occur under yellow light (wavelength >500 nm).

  • Environment: If a dedicated darkroom is unavailable, wrap all hoods and light sources in amber cellophane or use low-wattage yellow LEDs.

Solubility Profile

18-OH-atRA is hydrophobic and practically insoluble in water.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO).[2]

  • Secondary Solvent: Absolute Ethanol (EtOH).

  • Solubility Limit: ~20–50 mg/mL in DMSO; significantly lower in EtOH (~1–5 mg/mL).

Stability & Storage[1][2][5]
  • Powder: Store at -20°C or -80°C, desiccated, protected from light.

  • Stock Solutions: Stable for 2 weeks at -80°C under inert gas (Argon/Nitrogen). Do not store at -20°C for long periods as phase changes in DMSO can precipitate the compound.

Experimental Design: The Retinoid Metabolic Shunt

To interpret 18-OH-atRA data accurately, one must understand its position in the metabolic cascade. Exogenous addition of 18-OH-atRA bypasses the rate-limiting CYP26 step usually required to generate it from atRA.

Diagram 1: Retinoid Metabolic Pathway & CYP26 Feedback

This diagram illustrates the metabolic position of 18-OH-atRA relative to the parent compound (atRA) and the major 4-OH metabolite.

RetinoidMetabolismRetinolRetinol (Vitamin A)atRAall-trans-Retinoic Acid(atRA)Retinol->atRAALDHsCYP26CYP26 Enzymes(Inducible)atRA->CYP26Induces ExpressionOH1818-OH-atRA(Target Metabolite)atRA->OH18CYP26/P450sOH44-OH-atRA(Major Metabolite)atRA->OH4CYP26A1/B1RARNuclear Receptors(RAR/RXR)atRA->RARHigh AffinityEliminationPolar Conjugates(Excretion)OH18->EliminationOxidation/GlucuronidationOH18->RARModerate Affinity(Residual Activity)OH4->Elimination

Caption: 18-OH-atRA is a CYP26-generated metabolite.[1][3] Unlike inactive excretion products, it retains partial affinity for RARs, creating a secondary signaling wave.

Detailed Protocols

Protocol A: Stock Solution Preparation

Objective: Create a 10 mM stock solution of 18-OH-atRA (MW: ~316.4 g/mol ).

  • Calculate: To make 1 mL of 10 mM stock, you need 3.16 mg of 18-OH-atRA.

  • Darkness Check: Ensure room lights are off; yellow safety lights are on.

  • Solvent Prep: Use high-grade, anhydrous DMSO (cell culture grade).

    • Note: Avoid Ethanol for long-term stocks due to rapid evaporation and concentration shifts.

  • Dissolution:

    • Add DMSO to the vial containing the weighed powder.[4]

    • Vortex vigorously for 30 seconds.

    • Inspect visually.[5] If particulates remain, warm briefly (max 37°C) for <2 minutes.

  • Aliquot: Dispense into light-proof (amber) microtubes. Volume: 20–50 µL per tube to prevent freeze-thaw cycles.

  • Inert Gas Overlay (Optional but Recommended): Gently blow Nitrogen or Argon into the headspace before closing.

  • Storage: Flash freeze in liquid nitrogen; store at -80°C.

Protocol B: Cell Treatment & Serum Considerations

Critical Factor: Serum Albumin (BSA/HSA) in FBS binds retinoids with high affinity.

  • Standard FBS: Contains endogenous retinoids (10–100 nM retinol) which confound results.

  • Recommendation: Use Charcoal-Stripped FBS (cs-FBS) for all retinoid experiments to define the baseline.

Step-by-Step Treatment:

  • Seeding: Seed cells (e.g., HL-60, SH-SY5Y) in media + 10% cs-FBS 24 hours prior to treatment.

  • Dilution (The "2-Step" Method):

    • Step 1: Thaw 10 mM stock in the dark.

    • Step 2: Create a 100x intermediate dilution in culture media (e.g., 10 µL stock + 990 µL Media).

    • Step 3: Add the intermediate to the cells to reach final concentration (e.g., 1 µM).

    • Why? Direct addition of 100% DMSO stock to cells can cause local precipitation before dispersion.

  • Incubation: Incubate at 37°C.

    • Note: 18-OH-atRA degrades faster than atRA in culture. Media replenishment every 24–48 hours is required for long-term differentiation assays.

Protocol C: Metabolic Stability Assay (HPLC/LC-MS)

Objective: Determine how fast the cells are metabolizing 18-OH-atRA.

  • Harvest: Collect 200 µL of culture media at T=0, 6, 12, and 24 hours.

  • Quench: Immediately add 200 µL of ice-cold Acetonitrile (containing internal standard, e.g., deuterated atRA).

  • Protect: Wrap tubes in foil immediately.

  • Clarify: Centrifuge at 15,000 x g for 10 mins to remove proteins.

  • Analyze: Inject supernatant into LC-MS/MS.

Experimental Workflow Visualization

Diagram 2: The "Darkroom to Data" Workflow

This workflow emphasizes the critical control points for preventing photo-degradation.

ExperimentalWorkflowcluster_prepPreparation (Yellow Light ONLY)cluster_cultureCell Culture (Incubator)cluster_analysisReadoutStockThaw 10mM Stock(Amber Vial)DilutionIntermediate Dilution(in Media)Stock->DilutionTreatAdd 18-OH-atRA(Final DMSO < 0.1%)Dilution->TreatSeedSeed Cells(Charcoal-Stripped FBS)Seed->TreatIncubateIncubate 24-48h(Protect from Light)Treat->IncubateAssayDifferentiation Marker(e.g., CD11b, Neurite Outgrowth)Incubate->AssayLCMSMetabolic Stability(Media Extraction)Incubate->LCMS

Caption: Workflow ensuring compound integrity. Note the use of Charcoal-Stripped FBS to remove endogenous retinoid interference.[5]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation in Media Concentration too high (>10 µM) or direct DMSO addition.Use the "2-Step" dilution method. Ensure final DMSO < 0.1%.
Inconsistent Results Photo-isomerization.Verify "Yellow Light" protocols. Check if hood light was left on.
High Background Signal Endogenous retinoids in serum.Switch to Charcoal-Stripped/Delipidated FBS.
Rapid Loss of Compound Cellular metabolism (CYP induction).Add a CYP26 inhibitor (e.g., Liarozole or Talarozole) if studying receptor activation only.

References

  • Idres, N., Marill, J., Flexor, M. A., & Chabot, G. G. (2002).[6] Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers.[6] Journal of Biological Chemistry, 277(35), 31491-31498.

    • Thatcher, J. E., & Isoherranen, N. (2009).[7] The role of CYP26 enzymes in retinoic acid clearance. Expert Opinion on Drug Metabolism & Toxicology, 5(8), 875-886.

      • Topletz, A. R., et al. (2015). Comparison of the function and metabolism of CYP26A1 and CYP26B1. Biochemical Pharmacology, 93(3), 164-176.

        • StemCell Technologies. (n.d.). All-Trans Retinoic Acid Product Sheet & Handling Guidelines.

          • Cayman Chemical. (n.d.).

            Technical Application Note: Handling, Storage, and Experimental Protocols for 18-Hydroxy-All-Trans-Retinoic Acid (18-OH-atRA)

            Author: BenchChem Technical Support Team. Date: February 2026

            Introduction & Biological Context

            18-hydroxy-all-trans-retinoic acid (18-OH-atRA) is a specific, polar metabolite of all-trans-retinoic acid (atRA), generated predominantly by the CYP26 family of cytochrome P450 enzymes (CYP26A1, CYP26B1, and CYP26C1) [1, 2].[1][2][3] While 4-hydroxylation is often cited as the canonical clearance pathway, 18-hydroxylation represents a distinct metabolic route involving the oxidation of one of the gem-dimethyl groups on the

            
            -ionone ring.[1]
            

            Unlike atRA, which acts as a high-affinity ligand for Retinoic Acid Receptors (RARs), 18-OH-atRA generally exhibits reduced affinity and transactivation potential, functioning primarily as an intermediate in the catabolic clearance of active retinoids [3].[1][2] However, its presence is a critical biomarker for CYP26 activity and retinoid homeostasis.[2] Proper handling is non-negotiable; like its parent compound, 18-OH-atRA is highly susceptible to photo-isomerization and oxidative degradation, which can lead to experimental artifacts and non-reproducible data.[1][2]

            Physicochemical Profile

            PropertyDataNotes
            Chemical Name 18-hydroxy-all-trans-retinoic acid
            Formula
            
            
            Molecular Weight 316.44 g/mol
            Appearance Yellow to Orange Crystalline SolidColor intensity correlates with conjugated double bond system.[1][2]
            Solubility (DMSO)
            
            
            25 mg/mL
            Preferred solvent for biological stocks.[1][2]
            Solubility (Ethanol)
            
            
            10 mg/mL
            Volatile; prone to concentration shifts if not sealed.[1][2]
            Solubility (Water) Negligible (< 1
            
            
            g/mL)
            Requires carrier proteins (e.g., BSA) or solvents for aqueous use.[1][2]
            
            
            ~350 nmCharacteristic of the retinoid polyene chain.[2]
            Key Sensitivities UV/Visible Light ( < 500nm), Oxygen, HeatRapid isomerization to cis-isomers occurs under white light.[1][2]

            Core Handling Directives (The "Golden Rules")

            To maintain scientific integrity, the following environmental controls must be validated before opening the vial.

            A. Actinic Protection (Light Control)

            Retinoids undergo photo-isomerization (e.g., trans to cis conversion) within seconds of exposure to standard laboratory lighting.[1][2]

            • Protocol: All handling must occur under yellow light (wavelength > 500 nm).[1][2]

            • Workspace: If a dedicated darkroom is unavailable, wrap all vessels, tubes, and pipettes in aluminum foil. Use amber glassware exclusively.

            B. Oxidative Exclusion

            The conjugated polyene chain is an electron-rich target for radical attack and auto-oxidation.[1][2]

            • Protocol: Flush all stock vials with an inert gas (Argon or Nitrogen) immediately after use.[1][2]

            • Storage: Store solid powder under inert gas. Solubilized stocks should be kept in airtight, septum-capped vials if possible.

            C. Thermal Preservation[1][2]
            • Solid State: Store at -20°C (short term < 1 month) or -80°C (long term). Desiccation is required to prevent hydrolysis.[2]

            • Solvated State: Liquid stocks must be stored at -80°C. Avoid freeze-thaw cycles ; incidence of degradation increases exponentially with each cycle.[1][2]

            Protocol: Reconstitution and Stock Preparation

            Objective: Create a stable 10 mM stock solution for cell culture or enzymatic assays.

            Materials:

            • 1 mg vial of 18-OH-atRA[1]

            • Anhydrous DMSO (Dimethyl sulfoxide), Cell Culture Grade[1][2]

            • Amber glass vials (silanized preferred to minimize adsorption)[1]

            • Argon gas stream[1][2]

            Step-by-Step Procedure:

            • Equilibration: Remove the product vial from -80°C storage and allow it to equilibrate to room temperature inside a desiccator for 30 minutes. Rationale: Opening a cold vial introduces condensation, leading to moisture-induced degradation.[1][2]

            • Calculation:

              
              
              For 1 mg at 10 mM (0.01 M):
              
              
              
              .[1][2]
            • Solubilization: Add the calculated volume of anhydrous DMSO to the vial. Vortex gently for 10-15 seconds. Ensure complete dissolution (no visible particulates).

            • Aliquoting: Immediately dispense the stock solution into single-use aliquots (e.g., 10-20

              
              L) in amber microcentrifuge tubes.
              
            • Inerting: Overlay each aliquot with a gentle stream of Argon gas for 5 seconds. Close caps tightly.

            • Cryopreservation: Flash freeze in liquid nitrogen (optional but recommended) and transfer immediately to -80°C.

            Experimental Application: In Vitro Dosing

            Challenge: 18-OH-atRA is hydrophobic.[1][2] Direct addition of high-concentration DMSO stocks to culture media can cause precipitation, resulting in "silent" dosing errors where the effective concentration is far lower than calculated.[2]

            The "Step-Down" Dilution Protocol:

            • Thaw: Thaw one aliquot of 10 mM stock in the dark at room temperature.

            • Intermediate Dilution (100x): Prepare a 100

              
              M intermediate solution by diluting the stock 1:100 in fresh culture medium (or PBS if protein-free).
              
              • Note: If using serum-free media, ensure 0.1% BSA is present to act as a carrier.[1][2]

            • Final Dosing: Add the intermediate solution to the cell culture wells to achieve the final target concentration (e.g., 1

              
              M).
              
              • Target Solvent Concentration: Ensure final DMSO concentration is < 0.1% (v/v) to avoid solvent toxicity.[1][2]

            Metabolic Pathway Visualization[1][2]

            The following diagram illustrates the formation and clearance of 18-OH-atRA, highlighting the critical role of CYP26 enzymes.

            RetinoidMetabolism atRA All-trans Retinoic Acid (atRA) CYP26 CYP26A1 / B1 / C1 (Hydroxylases) atRA->CYP26 Substrate Binding OH18 18-OH-atRA (Target Metabolite) CYP26->OH18 C18 Hydroxylation OH4 4-OH-atRA (Major Isomer) CYP26->OH4 C4 Hydroxylation (Competing Pathway) Clearance Polar Conjugates (Glucuronides/Excretion) OH18->Clearance Oxidation/Conjugation

            Figure 1: Metabolic trajectory of atRA.[1][2][4][5][6][7] CYP26 enzymes mediate the divergence into 18-OH and 4-OH pathways, leading to inactivation and clearance.[1][2]

            Troubleshooting & Quality Control

            ObservationProbable CauseCorrective Action
            Loss of biological activity Photo-isomerization to cis-isomersVerify stock purity via HPLC.[1][2] Ensure yellow light usage.
            Precipitation in media Shock dilution (DMSO spike)Use the "Step-Down" dilution method (Section 5).[1][2]
            Unexpected cytotoxicity DMSO concentration > 0.1%Include a vehicle-only control.[1][2] Reduce stock volume.
            Shift in HPLC retention time Oxidation (formation of 18-oxo)Check Argon overlay. Discard stocks older than 3 months.[2]

            References

            • Isoherranen, N., & Zhong, G. (2019).[2][6] Biochemical and physiological importance of the CYP26 retinoic acid hydroxylases. Pharmacology & Therapeutics, 202, 154-170.[1][2] Link

            • Topletz, A. R., et al. (2015).[2][6] Comparison of the function and regulation of the CYP26 enzymes: CYP26A1, CYP26B1 and CYP26C1. Biochemical Pharmacology, 93(4), 467-476.[1][2] Link

            • Idres, N., et al. (2002).[2][8] Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers.[1][2] Journal of Biological Chemistry, 277(35), 31491-31498.[1][2] Link

            • Barua, A. B., & Furr, H. C. (1998).[2] Properties of retinoids: structure, handling, and preparation. Molecular Biotechnology, 10(2), 167-182.[1][2] Link

            Sources

            Application Note: Bioassay Development for 18-Hydroxyretinoic Acid Biological Activity

            [1]

            Part 1: Introduction & Strategic Framework

            The Retinoid Paradox: Clearance vs. Residual Activity

            In the landscape of retinoid signaling, all-trans-retinoic acid (atRA) is the master regulator, driving differentiation and gene expression via Retinoic Acid Receptors (RARs). However, the biological lifespan of atRA is tightly controlled by the CYP26 family of cytochrome P450 enzymes (CYP26A1, B1, C1). These enzymes oxidize atRA into polar metabolites to facilitate excretion.

            18-hydroxyretinoic acid (18-OH-RA) is a specific product of this catabolic machinery.[1][2][3] While historically categorized as an inactivation intermediate, recent high-sensitivity screens suggest that hydroxylated retinoids may retain residual transcriptional potency or exert distinct biological effects before glucuronidation.[1]

            The Challenge: Distinguishing true biological activity from simple degradation is difficult because:

            • Instability: 18-OH-RA is light-sensitive and prone to isomerization.[1]

            • Metabolic Flux: In cell-based assays, endogenous CYP26s may rapidly convert 18-OH-RA into downstream inactive products, masking its potential activity.[1]

            • Potency Shift: Its affinity for RARs is significantly lower than atRA, requiring high-sensitivity amplification systems.[1]

            The Solution: A Dual-Stream Bioassay

            To rigorously define the biological activity of 18-OH-RA, we cannot rely on simple proliferation assays.[1] We must employ a Self-Validating Reporter System that couples transcriptional readout with chemical verification.[1]

            This guide details a RARE-Luciferase Reporter Assay optimized for low-affinity metabolites, cross-validated by LC-MS/MS to ensure ligand integrity.

            Part 2: Signaling Pathway & Mechanism[1]

            The following diagram illustrates the metabolic position of 18-OH-RA and the critical "Activity vs. Clearance" decision node this bioassay investigates.

            RetinoidSignalingatRAall-trans-Retinoic Acid(atRA)CYP26CYP26A1/B1(Hydroxylases)atRA->CYP26Feedback InductionRARRAR/RXRComplexatRA->RARHigh Affinity(Kd ~0.2 nM)OH1818-hydroxy-RA(The Target)CYP26->OH18C18 HydroxylationOH18->RARResidual Affinity?(The Bioassay Question)ExcretionGlucuronidation& ExcretionOH18->ExcretionClearance PathwayGeneExpGene Expression(Differentiation)RAR->GeneExpTranscriptional Activation

            Caption: The metabolic bifurcation of Retinoic Acid. The bioassay tests the dashed blue line: the ability of the 18-OH metabolite to re-engage the RAR complex.

            Part 3: Protocol 1 - RARE-Luciferase Reporter Assay[1]

            This is the "Gold Standard" for quantifying transcriptional potency. We utilize a cell line with low endogenous retinoid binding proteins (HeLa or COS-7) transfected with a plasmid containing Retinoic Acid Response Elements (RARE) upstream of a luciferase gene.

            Reagents & Equipment
            ComponentSpecificationPurpose
            Cell Line HeLa or COS-7Low endogenous retinoid background.[1]
            Reporter Plasmid pGL4.23-RARE (3x DR5)Contains 3 copies of the DR5 RARE sequence driving Firefly Luciferase.
            Control Plasmid pRL-TK (Renilla)Constitutive Renilla luciferase for normalization of transfection efficiency.[1]
            Ligand (Target) 18-hydroxy-RAHPLC-purified (>98%).[1] Handle under yellow light.
            Ligand (Control) all-trans-Retinoic Acid (atRA)Positive control for max activation.[1]
            Antagonist AGN 193109High-affinity RAR antagonist to prove specificity.[1]
            Detection Dual-Luciferase® Reporter Assay SystemQuantifies both Firefly and Renilla signals.[1]
            Experimental Workflow

            Step 1: Cell Seeding

            • Seed HeLa cells in white-walled, clear-bottom 96-well plates at a density of 1.5 x 10^4 cells/well.

            • Media: DMEM + 10% Charcoal-Stripped FBS (cs-FBS).[1]

            • Scientific Rationale: Charcoal stripping removes endogenous retinoids from the serum, ensuring the baseline activity is near zero.

            Step 2: Transfection (24 Hours post-seeding)

            • Prepare transfection complex using a lipid-based reagent (e.g., Lipofectamine 3000).[1]

            • Ratio: 9:1 (Firefly RARE plasmid : Renilla control plasmid).

            • Incubate cells with transfection mix for 16–24 hours.

            Step 3: Ligand Treatment (The Critical Step)

            • Lighting: All steps must be performed under yellow/amber light to prevent photo-isomerization of 18-OH-RA.[1]

            • Prepare serial dilutions of 18-OH-RA and atRA in DMEM + 0.1% cs-FBS.

              • Range: 0.1 nM to 10 µM (Log-scale spacing).

              • Vehicle Control: DMSO (Final concentration < 0.1%).

            • Specificity Check: In a separate set of wells, co-treat with 1 µM AGN 193109 (antagonist). If 18-OH-RA activity is real, this antagonist must block it.[1]

            • Incubate for 16–24 hours .

            Step 4: Lysis & Detection

            • Wash cells 1x with PBS.

            • Add 20 µL Passive Lysis Buffer (PLB) per well. Shake for 15 min.

            • Inject 100 µL Luciferase Assay Reagent II (LAR II) -> Measure Firefly (Signal).[1]

            • Inject 100 µL Stop & Glo® Reagent -> Measure Renilla (Normalization).[1]

            Data Analysis
            • Normalize: Calculate the ratio of Firefly/Renilla (Relative Light Units - RLU) for each well.

            • Fold Induction: Divide the RLU of treated samples by the RLU of the DMSO vehicle control.

            • Curve Fitting: Plot Log[Concentration] vs. Fold Induction. Fit to a non-linear regression (4-parameter logistic) to determine EC50 .

            Part 4: Protocol 2 - LC-MS/MS Validation (Self-Validating System)[1]

            Why this is mandatory: 18-OH-RA is chemically unstable.[1] If you observe "low activity," is it because the molecule is inactive, or because it degraded before entering the nucleus? This protocol answers that question.

            Sample Preparation[1]
            • Timing: Collect cell culture media at the end of the reporter assay incubation (Step 3 above).

            • Extraction:

              • Take 200 µL of media.

              • Add 10 µL Internal Standard (deuterated atRA-d5).[1]

              • Acidify with 10 µL 1M HCl (stabilizes the carboxylic acid).

              • Extract with 600 µL Ethyl Acetate/Hexane (1:1). Vortex 1 min.

              • Centrifuge at 10,000 x g for 5 min. Collect organic (upper) layer.[4]

              • Dry under Nitrogen gas. Reconstitute in 100 µL Methanol.

            LC-MS/MS Parameters
            • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

            • Mobile Phase:

              • A: Water + 0.1% Formic Acid.[4]

              • B: Acetonitrile + 0.1% Formic Acid.

            • Gradient: 50% B to 95% B over 5 minutes.

            • Detection: Multiple Reaction Monitoring (MRM) in Positive Ion Mode.

              • Target: 18-OH-RA (Parent Mass ~317 m/z -> Fragment Mass).[1]

              • Note: 18-OH-RA is more polar than atRA and will elute earlier.[1]

            Part 5: Integrated Workflow Visualization

            BioassayWorkflowcluster_0Phase 1: Biological Readoutcluster_1Phase 2: Chemical ValidationCellsHeLa Cells(Charcoal-Stripped Media)TransfectTransfection(pGL4-RARE + Renilla)Cells->TransfectTreatTreatment(18-OH-RA Dilution Series)Transfect->TreatLumiDual-LuciferaseMeasurementTreat->LumiMediaCollect Spent Media(Post-Incubation)Treat->MediaAliquotResultValidated Biological Potency(EC50 corrected for degradation)Lumi->ResultExtractLiquid-Liquid Extraction(Hexane/EtOAc)Media->ExtractMSLC-MS/MS Analysis(Quantify Remaining Ligand)Extract->MSMS->Result

            Caption: Integrated workflow ensuring that biological data (Luminescence) is normalized against actual chemical exposure (LC-MS).

            Part 6: Expected Results & Troubleshooting

            Interpreting the Data
            ObservationInterpretationAction
            High Signal, Low EC50 18-OH-RA is a potent agonist.[1]Rare result. Confirm with antagonist (AGN 193109).
            Moderate Signal, High EC50 18-OH-RA is a partial/weak agonist.[1]Most likely outcome. Compare Emax to atRA (efficacy).
            No Signal Inactive metabolite.Check LC-MS data. Was the drug present?
            LC-MS shows <10% recovery Compound degraded or metabolized.[1]The assay is invalid. Use a CYP inhibitor (e.g., Ketoconazole) to block further metabolism during assay.[5]
            Troubleshooting "The Ghost Effect"

            If you see activity in the Luciferase assay but cannot detect 18-OH-RA in the MS, or vice versa:

            • Isomerization: 18-OH-RA may isomerize to 13-cis-18-OH-RA.[1] Ensure your MS method separates isomers.

            • Glucuronidation: Cells may rapidly conjugate the hydroxyl group. Look for the glucuronide mass (+176 Da) in the MS trace.

            References

            • Thatcher, J. E., & Isoherranen, N. (2009). The role of CYP26 enzymes in retinoic acid clearance. Expert Opinion on Drug Metabolism & Toxicology, 5(8), 875-886.[1] Link

            • Topletz, A. R., et al. (2012).[6] CYP26A1 and CYP26B1 are qualitatively similar retinoic acid hydroxylases with overlapping expression profiles.[2] Biochemical Pharmacology, 83(1), 149-163.[1] Link

            • Idres, N., et al. (2002). Activation of Retinoic Acid Receptor-dependent Transcription by All-trans-Retinoic Acid Metabolites and Isomers.[1] Journal of Biological Chemistry, 277(35), 31491-31498.[1] Link

            • Kane, M. A., & Napoli, J. L. (2010). Quantification of endogenous retinoids.[3][4][6][7][8][9] Methods in Molecular Biology, 652, 1-54.[1] Link

            • Thermo Fisher Scientific. (2017).[4] LC-MS-MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum. Application Note. Link

            Application Note: Quantitative Measurement of 18-OH-atRA in Serum and Tissue Homogenates via LC-MS/MS

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary

            The quantification of 18-hydroxy-all-trans-retinoic acid (18-OH-atRA) is a critical endpoint in assessing the catabolic activity of CYP26 enzymes (CYP26A1, B1, C1). Unlike its isomer 4-OH-atRA, the 18-OH metabolite represents a distinct oxidation pathway on the gem-dimethyl group of the

            
            -ionone ring. Because these isomers are isobaric and present in low picomolar concentrations, standard HPLC-UV methods are insufficient.
            

            This guide details a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol.[1] It prioritizes the chromatographic resolution of 18-OH-atRA from 4-OH-atRA and the rigorous control of pre-analytical isomerization—the most common source of experimental error in retinoid analysis.

            Scientific Foundation: The CYP26 Catabolic Pathway

            To measure 18-OH-atRA accurately, one must understand its origin. It is not a random degradation product but a specific metabolite generated by the CYP26 cytochrome P450 family to clear bioactive all-trans-retinoic acid (atRA) from tissues.

            Pathway Visualization

            The following diagram illustrates the divergent hydroxylation pathways of atRA. Note that 4-OH and 18-OH are parallel primary metabolites, which may be further oxidized to 4-oxo-atRA or glucuronidated.

            CYP26_Pathway atRA all-trans-Retinoic Acid (atRA) CYP26 CYP26A1/B1/C1 atRA->CYP26 OH4 4-OH-atRA (Ring Oxidation) CYP26->OH4 Major Path OH18 18-OH-atRA (Methyl Oxidation) CYP26->OH18 Minor Path Oxo4 4-oxo-atRA OH4->Oxo4 Dehydrogenation Polar Polar Metabolites (Glucuronides) OH18->Polar Phase II Oxo4->Polar

            Figure 1: CYP26-mediated metabolism of atRA. 18-OH-atRA is formed via hydroxylation of the C18 methyl group.

            Pre-Analytical Control: The "Yellow Room" Protocol

            Critical Warning: Retinoids undergo photo-isomerization (cis/trans flipping) within seconds of exposure to white light (wavelengths <500 nm).

            Mandatory Environmental Controls
            • Lighting: All extraction and handling must occur under amber (yellow) LED lighting or in a room with UV-filtered windows.

            • Temperature: Keep all samples on wet ice (4°C) during processing.

            • Antioxidants: Retinoids oxidize rapidly. All buffers must contain antioxidants (BHT or Ascorbic Acid).

            • Glassware: Use amber glass vials. If clear glass is necessary, wrap in aluminum foil. Avoid plastics where possible, as retinoids can adsorb to hydrophobic polymers.

            Protocol: Sample Preparation (Serum & Tissue)[2][3]

            This protocol utilizes Liquid-Liquid Extraction (LLE) . While Protein Precipitation (PPT) is faster, LLE provides cleaner extracts and better sensitivity for low-abundance metabolites like 18-OH-atRA.

            Reagents
            • Lysis Buffer: PBS (pH 7.4) containing 0.1% Ascorbic Acid.

            • Extraction Solvent: Methyl tert-butyl ether (MTBE) containing 0.05% Butylated Hydroxytoluene (BHT).

            • Internal Standard (IS): Deuterated atRA (

              
              -atRA) or Acitretin (if deuterated standards are unavailable).
              
            • Acidifier: 0.1M Formic Acid.[1]

            Workflow Diagram

            Extraction_Workflow cluster_0 Phase 1: Lysis & Acidification cluster_1 Phase 2: Organic Extraction cluster_2 Phase 3: Concentration Sample Serum (200µL) or Tissue Homogenate IS_Add Add Internal Standard (5ng/mL) Sample->IS_Add Acidify Add 0.1M Formic Acid (Protonate COOH) IS_Add->Acidify Solvent Add MTBE + BHT (1mL) Vortex 5 mins Acidify->Solvent Centrifuge Centrifuge (4000g, 10 min, 4°C) Solvent->Centrifuge Transfer Transfer Organic (Top) Layer to Amber Vial Centrifuge->Transfer Dry Evaporate under N2 (35°C) Transfer->Dry Recon Reconstitute in Mobile Phase (60:40 Water:ACN) Dry->Recon

            Figure 2: LLE Workflow. Acidification is critical to drive the retinoic acid into the organic phase.

            Step-by-Step Procedure
            • Homogenization (Tissue only): Homogenize 50-100 mg tissue in 3 volumes of cold Lysis Buffer.

            • Aliquot: Transfer 200 µL of serum or tissue homogenate to a borosilicate glass tube.

            • Internal Standard: Add 10 µL of IS working solution. Vortex briefly.

            • Acidification: Add 100 µL of 0.1M Formic Acid. Rationale: Lowers pH to ~3.5, ensuring the carboxylic acid group of 18-OH-atRA is protonated (uncharged) for efficient organic extraction.

            • Extraction: Add 1.0 mL of MTBE (with BHT). Vortex vigorously for 5 minutes.

            • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

            • Transfer: Carefully pipette the upper organic layer into a clean amber glass vial.

            • Drying: Evaporate the solvent under a gentle stream of Nitrogen at 35°C. Do not over-dry or heat >40°C.

            • Reconstitution: Dissolve residue in 100 µL of Initial Mobile Phase (e.g., 60:40 Water:Acetonitrile). Transfer to LC vial with glass insert.

            Protocol: LC-MS/MS Methodology[1][2][3][4][5][6]

            The challenge is separating 18-OH-atRA from 4-OH-atRA. They have the same mass and similar fragmentation patterns. Separation relies on column chemistry.

            Chromatographic Conditions
            • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent high-efficiency C18.

            • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

            • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

            • Flow Rate: 0.4 mL/min.

            • Column Temp: 40°C.

            Gradient Profile:

            Time (min) %A (Water) %B (ACN) Event
            0.0 60 40 Load
            1.0 60 40 Hold
            8.0 5 95 Linear Gradient
            10.0 5 95 Wash
            10.1 60 40 Re-equilibrate

            | 13.0 | 60 | 40 | End |

            Mass Spectrometry (MRM Parameters)

            Operate in Positive Electrospray Ionization (ESI+) mode. While negative mode is possible, positive mode often yields better fragmentation for structural confirmation.

            Target Analytes & Transitions:

            AnalytePrecursor (m/z)Product (m/z)TypeNote
            18-OH-atRA 317.2299.2QuantLoss of H2O
            317.2241.1QualStructural fragment
            4-OH-atRA 317.2299.2QuantIsobaric - Separated by RT
            atRA 301.2205.1QuantParent compound
            
            
            -atRA (IS)
            306.2210.1QuantInternal Standard

            Note: Retention times (RT) must be determined empirically. Typically, 4-OH-atRA elutes slightly earlier than 18-OH-atRA, and both elute before the non-polar atRA.

            Validation & Quality Control

            To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), your data must be self-validating.

            • Isomer Resolution Test: Inject a mixture of pure 4-OH-atRA and 18-OH-atRA standards. Baseline resolution (

              
              ) is required. If peaks overlap, adjust the gradient slope (make it shallower) or lower the column temperature.
              
            • Recovery Check: Spike a "blank" matrix (charcoal-stripped serum) with known concentrations. Recovery should be 85-115%.

            • Matrix Effect: Compare the peak area of the IS in extracted matrix vs. pure solvent. Significant suppression (>20%) indicates dirty extracts; consider switching from LLE to Solid Phase Extraction (SPE) using mixed-mode anion exchange cartridges (MAX).

            References

            • Thatcher, J. E., & Isoherranen, N. (2009). The role of CYP26 enzymes in retinoic acid clearance. Expert Opinion on Drug Metabolism & Toxicology. Link

            • Kane, M. A., et al. (2008). Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS. Biochemical Journal. Link

            • Arnold, S. L., et al. (2012). Mass spectrometric determination of retinol and its metabolites. Methods in Molecular Biology. Link

            • Topletz, A. R., et al. (2012). Induction of CYP26A1 by Metabolites of Retinoic Acid.[3] Molecular Pharmacology. Link

            Sources

            UHPLC-MS/MS method development for retinoid metabolite analysis

            Author: BenchChem Technical Support Team. Date: February 2026

            Abstract

            Retinoids, particularly retinoic acid (RA) isomers, are potent signaling molecules governing cell differentiation and embryonic development.[1][2] Their analysis represents a "perfect storm" of bioanalytical challenges: low endogenous concentrations (nM range), extreme photo-instability, and the presence of geometric isomers (all-trans, 13-cis, 9-cis) that share identical mass-to-charge (m/z) ratios but possess distinct biological activities. This guide details a robust UHPLC-MS/MS workflow designed to resolve these isomers and quantify them with high sensitivity, moving beyond standard C18 methodologies to leverage shape-selective stationary phases.

            Part 1: The Biological Context & Analytical Challenge

            Metabolic Pathway Visualization

            The following diagram illustrates the metabolic flux and the critical isomers that must be resolved.

            RetinoidPathway Retinol Retinol (Vitamin A) Retinal Retinaldehyde Retinol->Retinal RDH/ADH atRA all-trans-Retinoic Acid (atRA) Retinal->atRA RALDH cisRA 13-cis-RA & 9-cis-RA (Isomers) atRA->cisRA Isomerization (Non-enzymatic/Photo) CYP Polar Metabolites (4-oxo-RA, 4-OH-RA) atRA->CYP CYP26A1 (Degradation) cisRA->CYP CYP26 (Clearance)

            Figure 1: Retinoid metabolic pathway highlighting the critical isomerization step between active forms.

            Part 2: Chromatographic Strategy (The "Isomer" Solution)

            The Failure of Standard C18

            Standard monomeric C18 columns separate primarily based on hydrophobicity. Since atRA, 13-cis-RA, and 9-cis-RA have identical molecular weights and similar hydrophobicities, they frequently co-elute or show poor resolution on C18, especially in complex plasma matrices.

            The Solution: C30 or PFP Stationary Phases

            To resolve these isomers, shape selectivity is required.[3]

            • C30 (Triacontyl) Columns: The long alkyl chains of a C30 phase "order" themselves at lower temperatures, creating "slots" that discriminate molecules based on their 3D bending angle. All-trans (linear) elutes differently than cis (bent) isomers [1].

            • PFP (Pentafluorophenyl) Columns: Offer alternative selectivity via pi-pi interactions, useful for separating 4-oxo metabolites.

            Recommendation: Use a C30 Core-Shell column (2.6 µm, 150 x 2.1 mm) for primary isomer profiling.

            Mobile Phase Optimization

            Retinoic acids are weak acids (pKa ~4.8).

            • Modifier: 0.1% Formic Acid is essential to keep RAs protonated (neutral), increasing retention on the RP column and improving peak shape.

            • Organic Phase: Acetonitrile (ACN) provides sharper peaks than Methanol (MeOH) for retinoids, though MeOH can offer different selectivity if 9-cis/13-cis resolution is difficult.

            Part 3: Sample Preparation (The "Dark Room" Protocol)

            CRITICAL WARNING: Retinoids photo-isomerize within minutes under standard fluorescent lighting. All-trans converts to cis forms, artificially inflating isomer concentrations.

            Protocol: Liquid-Liquid Extraction (LLE)
            • Environment: All steps must be performed under Yellow/Amber LED light (wavelength >500 nm). No daylight.

            • Antioxidant: Retinoids oxidize rapidly. BHT (Butylated hydroxytoluene) is mandatory.

            Step-by-Step Methodology:

            • Aliquot: Transfer 200 µL of Plasma/Serum into an amber glass vial.

            • Protein Precipitation: Add 200 µL of Acetonitrile containing 0.1% BHT and Internal Standard (atRA-d5). Vortex for 30 sec.

            • Acidification: Add 100 µL of 0.1 M Formic Acid (improves extraction efficiency of acidic RAs).

            • Extraction: Add 1.0 mL of n-Hexane:Ethyl Acetate (9:1 v/v) containing 0.1% BHT.

            • Agitation: Shake/Vortex vigorously for 5 minutes.

            • Phase Separation: Centrifuge at 4,000 x g for 10 min at 4°C.

            • Transfer: Transfer the upper organic layer to a fresh amber glass tube.

            • Dry Down: Evaporate to dryness under a gentle stream of Nitrogen at 35°C (Do not overheat).

            • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (e.g., 60:40 Water:ACN).

            Part 4: Mass Spectrometry (MS/MS) Parameters

            Ionization Source Decision Matrix
            • Retinoic Acids (COOH group): ESI Negative Mode (ESI-) is the gold standard. It provides the highest sensitivity for the deprotonated molecule [M-H]-.

            • Retinol/Retinyl Esters (Neutral): APCI Positive Mode (APCI+) is superior. These neutral lipids do not ionize well in ESI but respond strongly to charge transfer in APCI [2].

            For this guide, we focus on the high-sensitivity analysis of RA isomers (ESI-).

            MRM Transitions (Table 1)

            Note: Isomers share the same transitions. Identification relies on Retention Time (RT).[2]

            AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
            all-trans-RA 299.2 [M-H]-255.22518Quantifier (Loss of CO2)
            299.2123.12522Qualifier
            13-cis-RA 299.2 [M-H]-255.22518Quantifier
            9-cis-RA 299.2 [M-H]-255.22518Quantifier
            atRA-d5 (IS) 304.2 [M-H]-260.22518Internal Standard
            4-oxo-atRA 313.2 [M-H]-269.22820Metabolite

            Part 5: Analytical Workflow Summary

            The following diagram summarizes the integrated workflow, emphasizing the critical control points for light and temperature.

            Workflow cluster_prep Sample Preparation (Amber Light Only) cluster_analysis UHPLC-MS/MS Analysis Sample Plasma Sample (200 µL) LLE LLE Extraction Hexane/EtOAc + BHT Sample->LLE Dry N2 Evaporation (35°C) LLE->Dry UHPLC UHPLC Separation Column: C30 Core-Shell Temp: 25°C (Critical) Dry->UHPLC Source Ionization: ESI(-) Spray Voltage: -2.5 kV UHPLC->Source MSMS Triple Quad MS MRM Mode (m/z 299->255) Source->MSMS Data Data Processing RT-based Isomer ID MSMS->Data

            Figure 2: End-to-end analytical workflow.[4] Note the temperature control on the column to maintain C30 shape selectivity.

            Part 6: Validation & Troubleshooting

            • Matrix Effects: Retinoids are highly lipophilic and elute in a region often suppressed by phospholipids.

              • Check: Monitor Phosphatidylcholine transitions (m/z 184 in positive mode) during method development to ensure they do not co-elute with RAs.

              • Fix: If suppression occurs, switch LLE solvent to pure Hexane (less polar interference) or increase the flush volume of the column.

            • Carryover: Lipophilic compounds stick to injector needles.

              • Fix: Use a strong needle wash: Isopropanol:Acetonitrile:Acetone (40:40:20) .

            • Linearity: Endogenous levels are 1–10 ng/mL. The method should be linear from 0.1 ng/mL to 100 ng/mL. Use "Surrogate Matrix" (e.g., charcoal-stripped plasma) or Standard Addition for calibration due to endogenous presence of RAs [3].

            References

            • Kane, M. A., et al. (2008). Quantification of endogenous retinoids.[1][2][5][6][7][8][9][10] Methods in Molecular Biology. Link

            • Van Breemen, R. B., et al. (1998). Development of a method for quantitation of retinol and retinyl palmitate in human serum using HPLC-APCI-MS. Journal of Chromatography A. Link

            • Arnold, S. L., et al. (2012). A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS.[4][11] Journal of Lipid Research.[2] Link

            Sources

            Troubleshooting & Optimization

            Technical Support Center: Optimizing HPLC Separation of Retinoic Acid Isomers and Metabolites

            Author: BenchChem Technical Support Team. Date: February 2026

            Welcome to the technical support center for the chromatographic analysis of retinoic acid (RA) isomers and their metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these structurally similar and often labile compounds. Here, we will move beyond generic advice and delve into the causality behind experimental choices, providing you with a robust framework for method development and troubleshooting.

            The Challenge of Retinoid Separation

            Retinoic acid and its isomers, such as all-trans-retinoic acid (ATRA), 13-cis-retinoic acid, and 9-cis-retinoic acid, along with their metabolites (e.g., 4-oxo-retinoic acid), present a significant analytical challenge.[1][2][3] Their structural similarity necessitates high-resolution chromatographic techniques, while their sensitivity to light, heat, and oxygen demands careful sample handling to prevent isomerization and degradation.[4][5][6] This guide provides field-proven insights to overcome these hurdles.

            Frequently Asked Questions (FAQs)

            This section addresses common initial questions to quickly guide your method development.

            Q1: What is the best initial column choice for separating retinoic acid isomers?

            For general-purpose reversed-phase separation of retinoic acid isomers, a high-quality, end-capped C18 column is a common starting point.[7][8] However, for enhanced resolution of hydrophobic and structurally similar isomers, a C30 column is often superior.[9][10][11][12][13] The longer alkyl chain of the C30 stationary phase provides greater shape selectivity, which is crucial for differentiating the subtle structural differences between RA isomers.[9][12] Normal-phase HPLC on a silica column can also offer excellent resolution for these isomers.[2][5]

            Q2: How can I prevent the degradation of my retinoic acid samples and standards?

            Retinoids are highly susceptible to degradation from light, heat, and oxidation.[4][5][6] To ensure the integrity of your samples and standards, follow these critical handling procedures:

            • Work under subdued or yellow light. [5]

            • Use amber-colored glassware or wrap glassware in aluminum foil. [14][15]

            • Prepare solutions fresh and store them at low temperatures, preferably under an inert gas like nitrogen. [14][15]

            • For biological samples, consider adding antioxidants like BHT or BHA during extraction.

            Q3: What are the typical detection methods for retinoic acid isomers?

            The two primary detection methods are UV-Vis and mass spectrometry (MS).

            • UV-Vis Detection: Retinoic acid isomers have a strong UV absorbance around 340-353 nm.[14][16] This method is robust and widely available.

            • Mass Spectrometry (MS/MS): LC-MS/MS offers superior sensitivity and selectivity, enabling detection at ng/mL levels and even down to pg/mL.[1][3][17] This is particularly advantageous for analyzing low-abundance metabolites in complex biological matrices.[1][4][18]

            Q4: Why is the pH of the mobile phase important for retinoic acid separations?

            Retinoic acid is an acidic compound, and the pH of the mobile phase dictates its ionization state, which in turn significantly impacts its retention on a reversed-phase column.[19] It is advisable to work at a pH at least 1.5 to 2 units away from the pKa of the analytes to ensure a consistent ionization state and reproducible retention times.[19] Lowering the pH with additives like acetic or formic acid can improve peak shape by suppressing the ionization of both the retinoic acid and residual silanol groups on the stationary phase.[7][19]

            In-Depth Troubleshooting Guide

            This section provides a structured approach to resolving common issues encountered during the HPLC analysis of retinoic acid isomers and metabolites.

            Problem 1: Poor Resolution and Co-elution of Isomers

            Poor resolution between critical isomer pairs, such as all-trans-RA and 13-cis-RA, is a frequent challenge.

            The separation of these isomers is governed by subtle differences in their hydrophobicity and shape. To enhance resolution, a systematic optimization of the mobile phase, stationary phase, and operating parameters is necessary.

            Caption: Troubleshooting workflow for poor peak resolution.

            • Optimize Mobile Phase Composition:

              • Solvent Strength (Reversed-Phase): Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase retention times and provide more opportunity for the isomers to separate.[19]

              • Solvent Type: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter selectivity.[19]

              • pH and Additives: For these acidic analytes, adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape and influence selectivity.[19]

              • Ion-Pair Chromatography: For challenging separations, consider using an ion-pairing reagent in the mobile phase. This technique modifies the polarity of the charged analytes, enhancing retention and potentially improving resolution on reversed-phase columns.[20][21]

            • Evaluate the Stationary Phase:

              • Switch to a C30 Column: If a C18 column is not providing adequate separation, a C30 column is a highly effective alternative. Its unique shape selectivity is well-suited for resolving hydrophobic, structurally related isomers like retinoids.[9][10][11][12][13]

              • Consider Normal-Phase HPLC: Normal-phase chromatography, using a silica column with a non-polar mobile phase (e.g., hexane with a small amount of a polar modifier like isopropanol), can provide excellent resolution for retinoid isomers and is a robust alternative to reversed-phase methods.[2][5]

            • Adjust Operating Parameters:

              • Temperature: Temperature can influence selectivity. Use a column oven for stable temperatures and experiment with different settings (e.g., in 5°C increments) to see if resolution improves.[19]

              • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will extend the analysis time.[19]

            Problem 2: Peak Tailing and Poor Peak Shape

            Peak tailing can compromise resolution and integration accuracy.

            For acidic compounds like retinoic acid, peak tailing on silica-based columns is often due to secondary interactions with residual silanol groups on the stationary phase. Sample overload can also be a cause.

            Caption: Troubleshooting workflow for peak tailing.

            • Mobile Phase pH: Ensure the mobile phase pH is sufficiently low to suppress the ionization of both the retinoic acid isomers and the free silanol groups on the stationary phase. The addition of an acid like acetic acid is common for this purpose.[19]

            • Column Choice: Use a high-quality, end-capped column to minimize the number of available silanol groups.

            • Sample Overload: If the peak shape improves upon diluting the sample, then sample overload was the likely cause. Reduce the injection volume or the sample concentration.

            Problem 3: Low Sensitivity and High Background Noise

            Inability to detect low-level isomers or metabolites can be a significant issue, especially in biological samples.

            Low sensitivity can stem from detector choice, sample preparation inefficiencies, or matrix effects. High background noise can be caused by impure solvents or a contaminated system.

            Caption: Troubleshooting workflow for low sensitivity and high noise.

            • Switch to LC-MS/MS: For trace-level analysis, LC-MS/MS is the gold standard, offering significantly higher sensitivity and selectivity compared to UV detection.[1][3][4][17][18]

            • Optimize Sample Preparation:

              • Liquid-Liquid Extraction (LLE): A well-optimized LLE protocol can effectively concentrate the analytes and remove interfering matrix components.

              • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts and higher recovery rates than LLE, especially for complex matrices.[7]

            • Mitigate Matrix Effects: In LC-MS/MS, co-eluting matrix components can suppress or enhance the ionization of the target analytes. The use of stable isotope-labeled internal standards is the most effective way to compensate for these effects.[22]

            • System Maintenance: Always use HPLC-grade or MS-grade solvents. If high background is observed, flush the system and ensure all components are clean.

            Experimental Protocols

            Sample Preparation from Biological Matrix (Plasma)

            This protocol provides a general framework for extracting retinoic acid isomers from plasma. All steps must be performed under subdued light.[5]

            • Spike with Internal Standard: To a 500 µL plasma sample, add a known amount of a suitable internal standard (e.g., a stable isotope-labeled retinoic acid).[22]

            • Protein Precipitation: Add 1 mL of acetonitrile, vortex thoroughly, and centrifuge to pellet the precipitated proteins.[22]

            • Liquid-Liquid Extraction: Transfer the supernatant to a clean tube. Add 5 mL of hexane and 60 µL of 4 N HCl. Vortex vigorously and centrifuge to separate the layers.[22]

            • Repeat Extraction: Collect the organic (upper) layer and repeat the extraction of the aqueous layer with another 5 mL of hexane.

            • Evaporation: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

            • Reconstitution: Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the mobile phase.

            • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

            Example HPLC Method Parameters

            The following table provides starting parameters for both reversed-phase and normal-phase separation of retinoic acid isomers. These should be optimized for your specific application.

            ParameterReversed-Phase (C18 or C30)Normal-Phase (Silica)
            Mobile Phase A Water with 0.1% Formic Acidn-Hexane
            Mobile Phase B Acetonitrile with 0.1% Formic AcidIsopropanol with 0.1% Acetic Acid
            Gradient Start with a higher percentage of A, ramp to a higher percentage of BIsocratic or a shallow gradient of B
            Flow Rate 0.5 - 1.0 mL/min1.0 - 1.5 mL/min
            Column Temp. 25 - 40 °CAmbient
            Detection UV at 350 nm or MS/MSUV at 350 nm
            Injection Vol. 10 - 20 µL20 - 50 µL

            References

            • Rapid determination of retinoic acid and its main isomers in plasma by second-order high-performance liquid chromatography d
            • HPLC/MS(N) analysis of retinoids. PubMed.
            • Identification of retinoic acid (tretinoin) in cosmetic products by tlc and hplc. [No Source Provided].
            • Ion-pair high-pressure liquid chromatography of cis-trans isomers of retinoic acid in tissues of vitamin A-sufficient r
            • Retinoic Acid Analysis Service.
            • Acclaim C30 Columns Provide Unique Selectivity and Superior Separations of Hydrophobic, Structurally Rel
            • Application Note: Separation of Retinoid Isomers by Normal-Phase High-Performance Liquid Chrom
            • SELECTED RETINOIDS: DETERMINATION BY ISOCR
            • Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans. Journal of Food and Drug Analysis.
            • Sensitive and Accurate Quantitation of Retinoic Acid Isomers in Biological Samples. SCIEX.
            • IDENTIFICATION OF TRETINOIN( RETINOIC ACID) IN COSMETIC PRODUCTS BY TLC AND HPLC. ASEAN.
            • Improved and rapid high-performance liquid chromatographic assay for 13-cis-retinoic acid or all-trans-retinoic acid. PubMed.
            • Technical Support Center: Optimizing HPLC Separation of 9-cis-13,14-Dihydroretinoic Acid Isomers. Benchchem.
            • C30 HPLC Column, Columns Used in HPLC Chemistry. Hawach.
            • An HPLC-MS/MS method for the separation of α-retinyl esters
            • Use of C30 as a General-Purpose Stationary Phase for a Broad Range of Applic
            • A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS. PMC.
            • LC-MS-MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research Use. [No Source Provided].
            • HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. PMC - NIH.
            • Simultaneous quantification of retinol, retinal, and retinoic acid isomers by high-performance liquid chromatography with a simple gradi
            • Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile. Semantic Scholar.
            • InertSustain C30. GL Sciences.
            • Analysis of Vitamin A and Retinoids in Biological M
            • Sensitive and accurate quantitation of retinoic acid isomers in biological samples. SCIEX.
            • Determination of 13-cis-retinoic acid and its major metabolite, 4-oxo-13-cis-retinoic acid, in human blood by reversed-phase high-performance liquid chrom
            • Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues.
            • Reversed-phase high-pressure liquid chromatography: gradient elution of...
            • Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydr. DiVA.
            • APPLICATION OF A HPLC METHOD OF ANALYSIS OF RETINOIDS TO METABOLIC STUDIES. Semantic Scholar.
            • Retinol and retinol isomer separations. HPLC/UV chromatograms of...
            • (PDF) Determination Method of Retinoic Acid Using High Performance Liquid Chromatography and Application on the Whitening Night Cream.
            • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
            • Development and Validation Method for Simultaneous Analysis of Retinoic Acid, Hydroquinone and Corticosteroid in Cream Formula by High-Performance Liquid Chrom
            • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applic
            • Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. Sigma-Aldrich.

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            preventing degradation of hydroxylated retinoids during sample extraction

            Author: BenchChem Technical Support Team. Date: February 2026

            The following Technical Support Guide is designed for researchers and analytical chemists working with hydroxylated retinoids (e.g., 4-hydroxy-retinoic acid, 4-oxo-retinoic acid). It prioritizes mechanistic understanding and robust, self-validating protocols.

            Topic: Preventing Degradation During Sample Extraction Role: Senior Application Scientist Status: Operational

            Core Directive & Scientific Rationale

            Hydroxylated retinoids (e.g., 4-OH-RA , 18-OH-RA ) present a "perfect storm" of instability. Unlike their parent compound (all-trans-retinoic acid), the addition of a hydroxyl group—often at the allylic C4 position—introduces a new vector for degradation: dehydration and rearrangement , in addition to the standard risks of photo-isomerization and oxidation .

            Successful extraction is not just about "following a recipe"; it is about controlling the thermodynamic environment to prevent the molecule from sliding down these low-energy degradation pathways.

            The Triad of Degradation
            • Photo-Isomerization: The conjugated polyene chain absorbs UV/Blue light (300–500 nm), causing rapid cis-trans scrambling (e.g., all-trans

              
               13-cis).
              
            • Oxidative Cleavage: The electron-rich double bonds are susceptible to free radical attack, leading to epoxides and chain cleavage.

            • Acid-Catalyzed Dehydration/Lactonization:

              • Dehydration: The C4-hydroxyl group is allylic. In strong acid, it protonates and leaves as water, creating a carbocation that resolves into a conjugated retro-retinoid or 4-oxo species.

              • Lactonization: While 4-OH-RA itself resists lactonization, its glucuronide metabolites (often co-extracted) rapidly lactonize in acid (pH < 5), creating "ghost peaks" that interfere with quantification.

            Critical Workflows & Protocols

            Module A: The "Safe-Light" Environment

            Standard: All extraction steps must be performed under Amber/Gold fluorescent or LED lighting with a cut-off wavelength of >500 nm .

            • Why: Retinoids have peak absorbance (

              
              ) between 325–360 nm. Standard "white" lab lights emit significant energy in this blue/UV region, causing measurable isomerization within seconds.
              
            • Validation: If you observe "splitting" of your main peak into small shoulders (9-cis or 13-cis isomers) in your chromatogram, your lighting is compromised.

            Module B: The Antioxidant Firewall

            Standard: Use a biphasic antioxidant system.[1]

            • Lipophilic Phase: Butylated Hydroxytoluene (BHT) at 0.05–0.1% (w/v).

            • Hydrophilic Phase: Ascorbic Acid (Vitamin C) or EDTA at 1 mM.

            • Mechanism: BHT scavenges lipid peroxyl radicals in the solvent, while Ascorbate/EDTA chelates trace metals (Fe, Cu) in the biological sample that catalyze Fenton chemistry.

            Module C: The "Neutral" Extraction Protocol (Gold Standard)

            Avoid strong acids (HCl, TCA) typically used for protein precipitation. Use Ammonium Acetate to control pH.[2][3]

            Reagents:
            • Lysis Buffer: 0.1M Ammonium Acetate (pH 6.0–7.0).

            • Extraction Solvent: Ethyl Acetate : Hexane (50:[3][4]50) + 0.1% BHT.

            • Reconstitution Solvent: Acetonitrile : Water (70:30) + 0.1% Formic Acid.

            Step-by-Step Methodology:
            • Sample Prep: Thaw plasma/tissue homogenate on wet ice under amber light.

            • Protein Disruption: Add 3 volumes of Lysis Buffer (Ammonium Acetate).

              • Note: This mild salt disrupts protein binding (Albumin/RBP) without lowering pH to the "danger zone" (< pH 5).

            • Extraction: Add 4 volumes of Extraction Solvent (EtOAc/Hexane).

            • Agitation: Vortex vigorously for 2 minutes. (Essential to partition the polar 4-OH-RA into the organic phase).

            • Separation: Centrifuge at 3,000 x g for 5 mins at 4°C .

            • Collection: Transfer the upper organic layer to a silanized amber glass vial.

              • Repeat steps 3-6 once for maximum recovery.

            • Drying: Evaporate under a gentle stream of Nitrogen at ambient temperature (20-25°C) .

              • Warning: Do NOT use heat. Heat + Nitrogen = Oxidation/Isomerization.

            • Reconstitution: Dissolve residue immediately in Reconstitution Solvent. Inject onto LC-MS/MS.

            Visualization of Pathways & Workflow

            Figure 1: Retinoid Degradation Logic

            This diagram illustrates the specific chemical risks associated with each environmental stressor.[4]

            RetinoidDegradation HydroxylatedRetinoid Hydroxylated Retinoid (e.g., 4-OH-RA) Light UV/Blue Light (<500nm) HydroxylatedRetinoid->Light Acid Strong Acid (pH < 5) HydroxylatedRetinoid->Acid Oxygen Oxygen + Heat HydroxylatedRetinoid->Oxygen Isomers Cis-Trans Isomers (Artifact Peaks) Light->Isomers  Photo-excitation Dehydration Dehydration to 4-oxo-RA / Retro-retinoids Acid->Dehydration  Protonation of -OH Lactones Glucuronide Lactonization Acid->Lactones  Hydrolysis of co-extracted Glucuronides Epoxides 5,6-Epoxides & Cleavage Products Oxygen->Epoxides  Free Radical Attack

            Caption: Degradation pathways of 4-hydroxy-retinoic acid. Note that acidic conditions trigger both direct dehydration and interference from glucuronide lactonization.

            Figure 2: Optimized Extraction Workflow

            A self-validating loop to ensure sample integrity.

            ExtractionWorkflow Start Biological Sample (Plasma/Tissue) Buffer Add 0.1M Ammonium Acetate (pH 6-7) Start->Buffer Solvent Add EtOAc/Hexane + BHT (Antioxidant Shield) Buffer->Solvent PhaseSep Centrifuge (4°C) Collect Organic Phase Solvent->PhaseSep Dry N2 Evaporation (No Heat) PhaseSep->Dry Recon Reconstitute & Inject Dry->Recon Check QC Check: Isomer Ratio > 5%? Recon->Check Check->Start Fail: Check Lights/Heat

            Caption: The "Neutral pH" Liquid-Liquid Extraction (LLE) workflow designed to minimize acid hydrolysis and thermal stress.

            Troubleshooting & FAQs

            Q1: I see "double peaks" or splitting in my 4-OH-RA signal. What is happening?

            Diagnosis: Isomerization.

            • Cause: Exposure to white light or excessive heat during evaporation.

            • Fix:

              • Verify all lights are Gold/Amber.

              • Check the N2 evaporator temperature. It must be ambient.

              • Self-Validation: Inject a pure standard of all-trans-4-OH-RA. If it splits on the column, your LC column might be overheating (keep column oven < 40°C) or the standard itself has degraded.

            Q2: My recovery of 4-OH-RA is low, but I see a new unknown peak eluting later.

            Diagnosis: Dehydration or Lactonization.

            • Cause: Your extraction pH is too low. Did you use TCA or HCl to precipitate proteins?

            • Mechanism: Strong acid protonates the C4-hydroxyl, causing water elimination (dehydration). Alternatively, if you are analyzing plasma, Retinoyl

              
              -glucuronide (RAG) may have converted to Retinoic Acid Lactone, which can co-elute or confuse the chromatogram.
              
            • Fix: Switch to the Ammonium Acetate (pH 6) protocol described in Module C.

            Q3: Can I use Solid Phase Extraction (SPE) instead of Liquid-Liquid Extraction (LLE)?

            Answer: Yes, but with extreme caution.

            • Risk: SPE requires drying the cartridge, which exposes retinoids to air on a high-surface-area sorbent (silica/polymer), drastically accelerating oxidation.

            • Protocol Adjustment: If you must use SPE (e.g., for automation), use Mixed-Mode Anion Exchange (MAX) cartridges. The strong anion exchange retains the acid moiety, allowing you to wash away interferences at neutral pH. Elute quickly and do not over-dry the sorbent.

            Q4: Why do you recommend BHT and Ascorbate? Isn't one enough?

            Answer: No.

            • Reasoning: Retinoids partition into the organic phase, where BHT is active. However, the oxidative catalysts (Iron/Copper from heme) remain in the aqueous phase. Ascorbate/EDTA neutralizes the catalysts in the water before they can attack the retinoids at the interface. It is a "belt and suspenders" approach essential for trace analysis.

            Quantitative Data Summary

            ParameterRecommended RangeCritical Failure Point
            Lighting >500 nm (Amber)<450 nm (White/Blue)
            Extraction pH 6.0 – 7.5< 4.0 (Lactonization/Dehydration)
            Temperature 4°C (Processing), 20°C (Drying)> 40°C (Isomerization)
            Antioxidant 0.1% BHT + 1mM AscorbateNone or Hydrophilic only
            Solvent Ethyl Acetate / HexaneChloroform (often contains HCl traces)

            References

            • Kane, M. A., et al. (2008). "Quantification of Endogenous Retinoids." Methods in Molecular Biology. A definitive guide on extraction buffers and handling to prevent isomerization.

            • Shimshoni, J. A., et al. (2012). "Stereoselective Formation and Metabolism of 4-Hydroxy-Retinoic Acid Enantiomers by Cytochrome P450 Enzymes." Journal of Biological Chemistry. Details the stereochemistry and stability of 4-OH-RA metabolites.

            • Idres, N., et al. (2002).[5] "Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers."[4][5][6] Journal of Biological Chemistry. Discusses the biological activity and stability of 4-oxo and 4-hydroxy metabolites.

            • Thévenin, M., et al. (2022). "Pesticides Inhibit Retinoic Acid Catabolism." Chemical Research in Toxicology. Provides modern extraction protocols using BHT and acidified hexane/ethyl acetate mixtures controlled for pH.

            Sources

            addressing poor solubility of 18-hydroxy-retinoic acid for in vitro studies

            Author: BenchChem Technical Support Team. Date: February 2026

            Current Status: Operational | Topic: Solubility & Handling Optimization
            Operator: Senior Application Scientist (Ph.D.)

            Introduction: The "Invisible" Variable in Retinoid Data

            Welcome. If you are accessing this guide, you likely encountered inconsistent data, precipitation in media, or "dead" biological activity in your 18-hydroxy-retinoic acid (18-OH-RA) assays.

            18-OH-RA is a primary oxidative metabolite of all-trans-retinoic acid (atRA), generated specifically by CYP26 enzymes (CYP26A1/B1).[1][2] While it is more polar than its parent compound, it retains significant lipophilicity. The most common failure mode in studying this metabolite is not biological, but physical : the compound precipitates upon contact with aqueous media ("solvent shock") or adsorbs to plasticware before it ever reaches the cell nucleus.

            This guide replaces standard protocols with a physicochemically valid system to ensure your compound is soluble, stable, and bioavailable.

            Module 1: Solvent Selection & Stock Preparation

            The Core Rule: Never introduce 18-OH-RA directly into aqueous media without a carrier. You must create a high-concentration organic stock first.

            Critical Protocol: The DMSO Standard

            While ethanol is often cited, Anhydrous DMSO (Dimethyl Sulfoxide) is the superior solvent for 18-OH-RA due to its lower volatility and higher solubilizing capacity.

            ParameterSpecificationReason
            Solvent DMSO (Anhydrous, Cell Culture Grade)Prevents hydrolysis; high solubility (~50-60 mM).
            Vessel Material Amber Glass (Borosilicate)CRITICAL. Retinoids adsorb to polystyrene/polypropylene plastics. Amber glass blocks UV light.[3][4]
            Atmosphere Argon or Nitrogen OverlayPrevents oxidative degradation (formation of epoxy-retinoids).
            Storage -80°C (Single-use aliquots)Freeze-thaw cycles cause isomerization and precipitation.
            Step-by-Step Stock Generation
            • Weighing: Weigh 18-OH-RA powder in low-light conditions (red light or darkened room).

            • Dissolution: Add anhydrous DMSO to achieve a 10 mM to 50 mM stock concentration.

              • Note: Do not aim for the theoretical max solubility. Keeping it below saturation prevents crashing upon freezing.

            • Vortexing: Vortex immediately. If particulates remain, warm briefly to 37°C (max 2 mins).

            • Aliquot: Dispense into amber glass vials (or high-quality amber polypropylene if glass is unavailable, but glass is preferred). Purge with inert gas before capping.

            Module 2: Media Delivery (The "BSA Chaperone" Method)

            This is where 90% of experiments fail. Adding DMSO stock directly to cell culture media often causes the retinoid to form micro-crystals that are invisible to the naked eye but biologically inactive.

            The Solution: Use Fatty Acid-Free Bovine Serum Albumin (FAF-BSA) as a chaperone carrier.

            The Conjugation Protocol

            Objective: Create a water-soluble 18-OH-RA:BSA complex.

            • Prepare Carrier Media:

              • Prepare your base culture media (e.g., DMEM/RPMI).

              • Supplement with 0.1% - 0.5% (w/v) Fatty Acid-Free BSA .

              • Why FAF-BSA? Standard BSA contains endogenous lipids that compete for binding sites.

              • Pre-warm media to 37°C .

            • The Dropwise Addition (Critical Step):

              • While vortexing the warm BSA-media (slow speed) or stirring, add the DMSO-solubilized 18-OH-RA dropwise .

              • Do not inject the DMSO stock rapidly. This causes local high concentrations and immediate precipitation.

              • Max DMSO: Ensure final DMSO concentration is < 0.1% (v/v) to avoid solvent toxicity.

            • Equilibration:

              • Incubate the media at 37°C for 15-30 minutes in the dark. This allows the retinoid to enter the hydrophobic pocket of the albumin.

            Module 3: Visualizing the Workflow

            The following diagram illustrates the correct solubilization pathway versus the common failure mode.

            Retinoid_Solubility_Workflow Powder 18-OH-RA Powder Stock Stock Solution (10-50 mM) Amber Glass Powder->Stock Dissolve Solvent Anhydrous DMSO Solvent->Stock Media_Plain Standard Media (Aqueous) Stock->Media_Plain Direct Add (Rapid) Media_BSA Media + FAF-BSA (Carrier Protein) Stock->Media_BSA Dropwise Add (Slow) Precipitate PRECIPITATION (Micro-crystals) Bio-unavailable Media_Plain->Precipitate Hydrophobic Effect Soluble_Complex Stable Complex (18-OH-RA:BSA) Media_BSA->Soluble_Complex Albumin Binding Cell_Entry Cellular Uptake & RAR Activation Soluble_Complex->Cell_Entry Transport

            Caption: Figure 1. The "BSA Chaperone" workflow prevents the hydrophobic precipitation (red path) common in aqueous media additions.

            Module 4: Biological Context (CYP26 Pathway)[1][2]

            Understanding why you are studying 18-OH-RA helps interpret results. It is part of the clearance pathway but may retain specific receptor activity.

            CYP26_Metabolism atRA all-trans-RA (Active) CYP26 CYP26A1/B1 (Enzyme) atRA->CYP26 RAR RAR/RXR Activation atRA->RAR High Affinity OH_18 18-OH-RA (Metabolite) CYP26->OH_18 Hydroxylation Oxo_4 4-oxo-RA CYP26->Oxo_4 Clearance Polar Conjugates (Excretion) OH_18->Clearance Further Oxidation OH_18->RAR Modified Affinity (Context Dependent)

            Caption: Figure 2. 18-OH-RA is generated by CYP26 enzymes.[1][5] While often a deactivation step, it may retain residual receptor affinity.

            Module 5: Troubleshooting & FAQs

            Q1: I see a fine haze in my media after adding the stock. Is this okay?

            • A: No. Haze indicates precipitation. Your effective concentration is now unknown.

              • Fix: Repeat the preparation using the BSA Conjugation Protocol (Module 2). Ensure the media is pre-warmed to 37°C before adding the retinoid.[6] Cold media accelerates precipitation.

            Q2: Can I use Ethanol instead of DMSO?

            • A: You can, but DMSO is preferred. Ethanol evaporates rapidly, changing the concentration of your stock over time. If you must use ethanol, seal vials with Parafilm immediately and use fresh stocks. Note that ethanol is also more toxic to some sensitive primary cells than DMSO.

            Q3: How do I store the stock solution?

            • A: Store at -80°C in amber glass vials.

              • Pro-Tip: If you don't have amber glass, wrap clear glass vials in aluminum foil. Never store in standard plastic microfuge tubes for long periods (>1 week), as the retinoid will partition into the plastic.

            Q4: My dose-response curve is flat. Why?

            • A: This is likely due to photodegradation or adsorption .

              • Did you work under full laboratory lights? (Retinoids isomerize in minutes under white light).

              • Did you use polystyrene reservoirs? (The compound likely stuck to the plastic walls).

              • Fix: Switch to yellow light/low light and use glass syringes/reservoirs for dosing.

            Q5: Is 18-OH-RA biologically active?

            • A: It depends on the context. While primarily a clearance product of CYP26A1, it can activate RARs, though usually with lower potency than atRA. However, in cells with high CYP26 activity, adding exogenous 18-OH-RA can saturate the enzyme, indirectly increasing intracellular atRA levels.

            References

            • Isoherranen, N., & Zhong, G. (2019). Biochemical and physiological importance of the CYP26 retinoic acid hydroxylases. Pharmacology & Therapeutics, 202, 117-132.

            • Thatcher, J. E., & Isoherranen, N. (2009). The role of CYP26 enzymes in retinoic acid clearance. Expert Opinion on Drug Metabolism & Toxicology, 5(8), 875-886.

            • Sigma-Aldrich (Merck). (n.d.). Retinoic Acid Solubility and Stability Technical Guide.

            • BenchChem. (2025).[7][8] Application Notes and Protocols for Solubilizing Retinoid Compounds for Cell Culture.

            • Barua, A. B., & Furr, H. C. (1998). Properties of Retinoids: Structure, Handling, and Preparation. Methods in Molecular Biology, 89, 3-28.

            Sources

            Technical Support Center: Method Refinement for Separating 18-OH-atRA from Other Polar Metabolites

            Author: BenchChem Technical Support Team. Date: February 2026

            Welcome to the technical support center dedicated to the nuanced challenge of separating 18-hydroxy-all-trans-retinoic acid (18-OH-atRA) from other polar retinoid metabolites. This guide is designed for researchers, scientists, and drug development professionals who are looking to refine their analytical methods, troubleshoot common issues, and ensure the scientific integrity of their results. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the causality behind experimental choices.

            Frequently Asked Questions (FAQs)

            Q1: My 18-OH-atRA peak is showing poor retention and eluting near the void volume on my C18 column. What is the primary cause and how can I fix it?

            A: This is a classic issue when analyzing highly polar compounds like 18-OH-atRA on traditional reversed-phase (RP) columns.[1][2] The high polarity of 18-OH-atRA gives it a strong affinity for the polar mobile phase, leading to minimal interaction with the nonpolar C18 stationary phase.

            Immediate Solutions:

            • Increase Mobile Phase Polarity: If you are not already at 100% aqueous mobile phase, gradually increase the water content. However, be aware that many standard C18 columns can suffer from "phase collapse" in highly aqueous environments.[2]

            • Consider a Polar-Embedded or Polar-Endcapped Column: These columns have a polar group embedded at the base of the alkyl chain, which prevents phase collapse and provides better retention for polar analytes.[2][3]

            • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, promoting the retention of polar analytes.[4][5]

            Q2: I'm observing peak tailing with my 18-OH-atRA standard. What are the likely causes?

            A: Peak tailing for acidic compounds like 18-OH-atRA is often due to secondary interactions with the stationary phase or issues with the mobile phase pH.

            • Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica backbone of the stationary phase can interact with the acidic functional group of 18-OH-atRA, causing tailing.

              • Solution: Use a high-quality, base-deactivated C18 column with minimal residual silanols.[2]

            • Mobile Phase pH: The pH of your mobile phase is critical.[6][7] If the pH is close to the pKa of 18-OH-atRA, you will have a mixed population of ionized and non-ionized forms, leading to poor peak shape.

              • Solution: Adjust the mobile phase pH to be at least 1-2 units below the pKa of the carboxylic acid group.[8] This ensures the analyte is in a single, non-ionized state, promoting better interaction with the stationary phase and improved peak symmetry. Adding a small amount of an acid like formic acid or acetic acid (e.g., 0.1%) to the mobile phase is a common practice.[9][10]

            Q3: My baseline is noisy, and I'm seeing ghost peaks in my blank injections. What's the source of this contamination?

            A: Ghost peaks, or extraneous signals, can arise from several sources, particularly in high-sensitivity analyses like LC-MS.[11]

            • Mobile Phase Contamination: Even HPLC-grade solvents can contain trace impurities that concentrate on the column and elute as ghost peaks, especially during gradient elution.[11]

            • System Contamination: Carryover from previous injections, contaminated autosampler components, or degradation of pump seals can introduce interfering substances.[11]

            • Sample Preparation: Contaminated glassware, vials, or caps can introduce impurities that manifest as ghost peaks.[11]

            Troubleshooting Steps:

            • Prepare fresh mobile phase with high-purity solvents.

            • Thoroughly flush your HPLC/UHPLC system.

            • Run a blank gradient without an injection to isolate system-related peaks.

            • If ghost peaks persist, systematically clean or replace components of your autosampler and injection port.

            In-Depth Troubleshooting Guides

            Issue 1: Co-elution of 18-OH-atRA with other Polar Metabolites (e.g., 4-OH-atRA, 4-oxo-atRA)

            The structural similarity of polar retinoid metabolites makes their separation challenging. Effective resolution requires a multi-parameter optimization approach.

            Underlying Principle: Successful separation relies on exploiting subtle differences in the polarity and chemical properties of the analytes.

            Workflow for Method Refinement:

            cluster_0 Method Refinement Workflow A Initial Observation: Co-elution of Polar Metabolites B Step 1: Mobile Phase Optimization A->B Start Here C Step 2: Stationary Phase Selection B->C If co-elution persists D Step 3: Temperature Optimization C->D For further refinement E Final Method: Baseline Resolution Achieved D->E Finalize

            Caption: Workflow for resolving co-eluting polar metabolites.

            Step-by-Step Protocol:

            • Mobile Phase Optimization:

              • Solvent Selection: While acetonitrile is a common organic modifier, switching to methanol can alter selectivity due to different solvent properties.[12] Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the analytes and stationary phase compared to the aprotic acetonitrile.

              • Gradient Optimization: A shallow gradient is often necessary to resolve closely eluting polar compounds. Instead of a rapid increase in organic solvent, try a more gradual gradient. For example, instead of a 10-minute gradient from 5% to 95% organic, try a 20-minute gradient from 10% to 50% organic.[7]

              • pH Adjustment: Fine-tuning the pH of the aqueous portion of the mobile phase can significantly impact the retention and selectivity of ionizable compounds.[6][8] Experiment with small pH adjustments (e.g., in 0.2 unit increments) to find the optimal separation window.

            • Stationary Phase Selection:

              • If mobile phase optimization is insufficient, consider a different stationary phase chemistry.

              • Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions with the aromatic ring of the retinoids.

              • Embedded Polar Group (EPG) Columns: As mentioned in the FAQs, these provide enhanced retention for polar analytes.[2]

            • Temperature Optimization:

              • Column temperature affects mobile phase viscosity and the kinetics of analyte interaction with the stationary phase.[7]

              • Lowering the temperature can sometimes improve the resolution of closely related isomers.[13] Conversely, increasing the temperature can improve peak efficiency. Experiment with temperatures ranging from sub-ambient to slightly elevated (e.g., 15°C to 40°C).[13]

            Quantitative Data Summary for Method Optimization:

            ParameterInitial ConditionOptimized Condition 1Optimized Condition 2
            Column Standard C18Polar-Embedded C18Phenyl-Hexyl
            Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water10 mM Ammonium Acetate, pH 4.5
            Mobile Phase B AcetonitrileMethanolAcetonitrile
            Gradient 5-95% B in 10 min10-50% B in 20 min15-60% B in 25 min
            Temperature 30°C25°C35°C
            Issue 2: Analyte Instability and Degradation

            Retinoids, including 18-OH-atRA, are notoriously unstable, being sensitive to light, heat, and oxygen.[14][15] This can lead to the appearance of degradation peaks and inaccurate quantification.

            Preventative Measures Workflow:

            cluster_1 Preventing Analyte Degradation F Sample Handling G Extraction F->G Use amber vials Work under yellow light H Storage & Analysis G->H Keep samples on ice Use antioxidants (e.g., BHT) I Result: Minimized Degradation H->I Store at -80°C Use cooled autosampler

            Caption: Key steps to prevent retinoid degradation.

            Detailed Protocols:

            • Sample Handling:

              • All procedures should be conducted under yellow or dim red light to prevent photo-isomerization and degradation.[14]

              • Use amber glass vials or tubes to protect samples and standards from light.[14]

            • Extraction:

              • Perform all extraction steps on ice.

              • Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidative degradation.

              • A common and effective sample cleanup technique is Solid Phase Extraction (SPE). SPE can help remove interfering substances and concentrate your analyte of interest.[16][17] A C18 or a mixed-mode SPE cartridge can be effective for retinoids.[18]

            • Storage and Analysis:

              • Store extracted samples at -80°C until analysis.

              • Use a cooled autosampler (e.g., set to 4°C) to maintain sample integrity during the analytical run.

            Issue 3: Poor Sensitivity and Low Signal-to-Noise Ratio

            Achieving low limits of detection for endogenous metabolites like 18-OH-atRA can be challenging.

            Strategies for Signal Enhancement:

            • Sample Preparation:

              • Solid Phase Extraction (SPE): As mentioned, SPE is not only for cleanup but also for concentrating the analyte.[17] By loading a larger volume of a dilute sample and eluting in a small volume, you can significantly increase the analyte concentration.

              • Liquid-Liquid Extraction (LLE): A well-optimized LLE protocol can also provide good recovery and sample concentration.[10]

            • Instrumentation:

              • UHPLC System: Ultra-High-Performance Liquid Chromatography (UHPLC) systems provide sharper, narrower peaks compared to traditional HPLC, which translates to a higher signal-to-noise ratio.

              • Mass Spectrometry (MS) Detection: For the highest sensitivity and selectivity, coupling your LC system to a tandem mass spectrometer (LC-MS/MS) is the gold standard.[9][19][20] Operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode allows for highly specific and sensitive quantification of your target analyte, even in complex biological matrices.[9]

            LC-MS/MS Method Parameters for 18-OH-atRA (Example):

            ParameterSettingRationale
            Ionization Mode ESI NegativeThe carboxylic acid group is readily deprotonated.
            Precursor Ion (Q1) m/z of 18-OH-atRASelects the parent molecule.
            Product Ion (Q3) Specific fragment ionProvides specificity for quantification.
            Collision Energy Optimized for fragmentationMaximizes the signal of the product ion.

            References

            • Automated solid-phase extraction and liquid chromatographic method for retinoid determination in biological samples. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences.
            • Solid-phase extraction protocol for isolating retinol-d4 and retinol from plasma for parallel processing for epidemiological studies. Clinical Chemistry.
            • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
            • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
            • SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL- PHASE HPLC. Slovak Academic Press.
            • Solid-Phase Extraction Protocolfor Isolating Retinol-d4and Retinol from Plasma for Parallel Processingfor EpidemiologicalStudies. Clinical Chemistry.
            • Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans. Journal of Food and Drug Analysis.
            • Separation of Retinoid Isomers by Normal-Phase High-Performance Liquid Chrom
            • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
            • HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. PMC - NIH.
            • Retinoic Acid Analysis Service.
            • Simultaneous Determination of Endogenous Retinoic Acid Isomers and Retinol in Human Plasma by Isocratic Normal-Phase HPLC with. Clinical Chemistry.
            • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.
            • Strategies to Enable and Simplify HPLC Polar Compound Separ
            • LC-MS-MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research Use. Thermo Fisher Scientific.
            • Sensitive and Accurate Quantitation of Retinoic Acid Isomers in Biological Samples. SCIEX.
            • 3,4-Desaturation of retinoic acid by cytochrome P450 27C1 prevents P450-mediated c
            • Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in P
            • LC-MS/MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research. Thermo Fisher Scientific.
            • Generating retinoic acid gradients by local degradation during craniofacial development. PMC - NIH.
            • Artifacts in Liquid-Phase Separations–System, Solvent, and Impurity Peaks.
            • Exploring the Full Range of Temperature When Faced With a Difficult Separ
            • Artifacts in Liquid-Phase Separations-System, Solvent, and Impurity Peaks.
            • Solid Phase Extraction Guide. Thermo Fisher Scientific - US.
            • HPLC problems with very polar molecules. Axion Labs.
            • Solid Phase Extraction (SPE). Sigma-Aldrich.
            • Conquer Ghost Peaks in HPLC: Identification and Elimination.
            • HPLC Analysis of Very Polar Compounds in Bioanalysis.
            • Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PMC - NIH.
            • Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
            • Examples of separating polar metabolites in human serum extracts using...
            • Do I need to separate metabolites into polar and non-polar category before doing the C18 LC column or HILIC, and if so, then how can I separate that?.
            • An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples. PMC - NIH.
            • Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers
            • Analysis of retinoids and carotenoids: problems resolved and unsolved. SciSpace.
            • Quantification of Endogenous Retinoids. PMC - NIH.
            • Retinoid stability and degradation kinetics in commercial cosmetic products. PubMed.
            • Separation of the natural retinoids by high-pressure liquid chromatography.

            Sources

            optimization of fragmentation parameters for 18-hydroxy-retinoic acid MRM

            Author: BenchChem Technical Support Team. Date: February 2026

            Technical Support Center: 18-Hydroxy-Retinoic Acid (18-OH-RA) MRM Optimization

            Case ID: #RET-18OH-OPT-001 Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division Status: Open Subject: Optimization of Fragmentation Parameters & Chromatographic Separation for 18-OH-RA

            Executive Summary

            You are attempting to analyze 18-hydroxy-retinoic acid (18-OH-RA), a cytochrome P450 (CYP26) metabolite of retinoic acid.[1] This is a Tier 3 Complexity assay due to three factors:

            • Isobaric Interference: It shares a precursor mass (

              
               315) with 4-hydroxy-retinoic acid (4-OH-RA).
              
            • Isomerization: Retinoids rapidly photo-isomerize and oxidize.

            • Ionization Efficiency: The hydroxyl group alters lipophilicity compared to the parent retinoic acid.

            This guide provides the specific MRM transitions, optimization protocols, and the mandatory chromatographic conditions required to distinguish 18-OH-RA from its isomers.

            Module 1: Pre-Optimization "Sanity Check"

            Before touching the mass spectrometer, ensure your analyte integrity. 18-OH-RA data is invalid if sample handling is compromised.

            Q: My signal intensity degrades over the course of a run. Is my source dirty? A: Likely not. It is more probable that your sample is degrading.

            • Lighting: All extraction and handling must occur under yellow light (amber sleeves on fluorescent bulbs). 18-OH-RA photo-isomerizes within minutes under white light.

            • Glassware: Use amber silanized glass. Retinoids stick to plastic.

            • Antioxidants: Spiking samples with 0.1% BHT (Butylated hydroxytoluene) or Ascorbic Acid is standard protocol to prevent oxidation during extraction [1].

            Module 2: Ionization & Source Parameters

            Q: Should I use ESI+ or ESI-? A: ESI Negative (ESI-) is the industry standard for retinoic acid metabolites. The carboxylic acid moiety (

            
            ) deprotonates readily to form 
            
            
            
            . While ESI+ is possible, it typically yields lower sensitivity and higher background noise for these acidic species [2].

            Recommended Source Conditions (Starting Point):

            • Ion Mode: ESI Negative

            • Spray Voltage: -2500 V to -4500 V (Lower than positive mode to prevent discharge).

            • Temperature: 350°C - 500°C (18-OH-RA is thermally labile; do not overheat).

            • Gas 1 / Gas 2: High flow (40-60 psi) to assist desolvation of the aqueous mobile phase.

            Module 3: MRM Transition Optimization

            Q: What are the specific transitions for 18-OH-RA? A: The precursor ion is

            
             315.2 . Below are the standard transitions. You must optimize the Collision Energy (CE) for your specific instrument geometry (Triple Quad vs. Q-Trap).
            

            Table 1: 18-OH-RA MRM Transitions

            TypePrecursor (
            
            
            )
            Product (
            
            
            )
            Loss IdentityEst. CE (V)*Purpose
            Quantifier 315.2 271.2
            
            
            (Decarboxylation)
            -18 to -24Quantitative
            Qualifier 1 315.2 253.2
            
            
            -22 to -28Confirmation
            Qualifier 2 315.2 297.2
            
            
            (Dehydration)
            -14 to -18Confirmation

            *Note: CE values are negative for ESI-. Start with these values and ramp

            
            .
            

            Protocol: Automated Compound Optimization

            • Infusion: Infuse a 100 ng/mL standard of 18-OH-RA at 10 µL/min via syringe pump T-ed into the mobile phase flow (50:50 MeOH:Water + 0.1% Formic Acid).

            • Precursor Scan: Verify the intensity of

              
               315.2.
              
            • Product Scan: Fragment 315.2 with a rolling CE (e.g., 5V to 50V).

            • Selection: Choose the fragment with the highest S/N ratio (usually 271.2) as your quantifier.[2]

            Module 4: The Critical Challenge – Isomer Separation

            Q: I see two peaks for the 315 -> 271 transition. Which one is 18-OH-RA? A: This is the most common pitfall. 4-OH-RA and 18-OH-RA are isobaric (

            
             315) and share the same fragmentation pattern. You cannot  distinguish them by MS alone; you must separate them chromatographically.
            
            • 4-OH-RA: Usually elutes earlier on C18 columns due to the hydroxyl position on the ring making it slightly more polar.

            • 18-OH-RA: Usually elutes later.

            • Verification: You must run pure standards of both 4-OH-RA and 18-OH-RA to confirm retention times (

              
              ).
              

            Recommended Column Chemistry: Standard C18 is often insufficient for baseline separation of retinoid isomers.

            • Preferred: C30 columns (e.g., YMC Carotenoid) or RP-Amide columns.

            • Mobile Phase:

              • A: Water + 0.1% Formic Acid + 10mM Ammonium Acetate.

              • B: Methanol/Acetonitrile (75:25) + 0.1% Formic Acid.[3][4]

              • Note: Ammonium acetate helps buffer the pH, ensuring the carboxylic acid remains deprotonated for ESI-.

            Visual Workflows

            Figure 1: MRM Optimization Logic Flow

            This workflow illustrates the decision tree for optimizing the mass spec parameters.

            MRM_Optimization Start Start: 18-OH-RA Standard Ionization Step 1: Ionization Check (ESI Negative Mode) Start->Ionization Precursor Identify Precursor [M-H]- (m/z 315.2) Ionization->Precursor ProductScan Step 2: Product Ion Scan (Sweep CE 10-50V) Precursor->ProductScan Frag1 Fragment 271.2 (Loss of CO2) ProductScan->Frag1 Primary Path Frag2 Fragment 253.2 (Loss CO2 + H2O) ProductScan->Frag2 Frag3 Fragment 297.2 (Loss H2O) ProductScan->Frag3 Low Specificity Decision Select Quantifier (Highest S/N) Frag1->Decision Frag2->Decision Chromatography Step 3: Chromatographic Separation (vs. 4-OH-RA Isomer) Decision->Chromatography FinalMethod Final Method: 315 -> 271 (Quant) 315 -> 253 (Qual) Chromatography->FinalMethod

            Caption: Step-by-step logic for deriving the optimal MRM transitions for 18-OH-RA, highlighting the critical chromatography step.

            Figure 2: Fragmentation Pathway

            Understanding the mechanism of fragmentation helps in troubleshooting interference.

            Fragmentation_Pathway Parent 18-OH-RA Precursor [M-H]- = 315.2 Intermediate Dehydrated Intermediate [M-H-H2O]- = 297.2 Parent->Intermediate - H2O (18 Da) Primary Decarboxylated Product [M-H-CO2]- = 271.2 (QUANTIFIER) Parent->Primary - CO2 (44 Da) Secondary Dual Loss Product [M-H-CO2-H2O]- = 253.2 (QUALIFIER) Intermediate->Secondary - CO2 (44 Da) Primary->Secondary - H2O (18 Da)

            Caption: Mechanistic fragmentation of 18-OH-RA in ESI- mode. The stability of the 271.2 ion makes it the preferred quantifier.

            Troubleshooting FAQ

            Q: My calibration curve is non-linear at low concentrations. A: This is often due to adsorption. Retinoids are lipophilic and stick to surfaces.

            • Solution: Ensure your needle wash contains adequate organic solvent (e.g., 50:50 MeOH:IPA). Use low-adsorption vials or silanized glass inserts.

            Q: I have high background noise in the 315 -> 271 channel. A: The loss of 44 (

            
            ) is a common neutral loss for many carboxylic acids in biological matrices (fatty acids, etc.).
            
            • Solution: Increase the chromatographic resolution. If matrix interference persists, switch to the 315 -> 253 transition for quantitation, even if it is slightly less intense, as the dual loss is more specific.

            Q: Can I use an internal standard? A: Yes, you must .

            • Recommendation: Use deuterated Retinoic Acid (e.g., d5-atRA ). While not a perfect match for the hydroxylated metabolite, it compensates for extraction efficiency and ionization suppression. Ideally, synthesize or purchase d4-18-OH-RA if available, but d5-atRA is the standard surrogate [3].

            References

            • Thatcher, J. E., & Isoherranen, N. (2009).[5] The role of CYP26 enzymes in retinoic acid clearance. Expert Opinion on Drug Metabolism & Toxicology, 5(8), 875–886. [Link]

            • Kane, M. A., et al. (2005). Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS.[6][7] Biochemical Journal, 388(Pt 1), 363–369.[7] [Link]

            • Arnold, S. L., et al. (2015). Stereoselective Formation and Metabolism of 4-Hydroxy-Retinoic Acid Enantiomers by Cytochrome P450 Enzymes.[8][9] Journal of Biological Chemistry, 290(37), 22675–22685. [Link]

            Sources

            Validation & Comparative

            Functional Divergence of atRA Isomers and Hydroxylated Metabolites: A Comparative Technical Guide

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary

            In retinoid signaling research, the distinction between all-trans retinoic acid (atRA) and its isomers is often oversimplified. While atRA is the primary endogenous ligand for Retinoic Acid Receptors (RARs), its geometric isomers (9-cis, 13-cis) and oxidative metabolites (4-oxo-RA) exhibit distinct pharmacokinetics, receptor affinities, and biological outputs.

            This guide dissects the functional hierarchy of these molecules. Crucially, it challenges the traditional view of 4-oxo-RA as merely an inactive catabolite, presenting evidence of its potent transcriptional activity.[1] Furthermore, it delineates the "prodrug" mechanism of 13-cis-RA (Isotretinoin) versus the direct agonism of atRA, providing researchers with the mechanistic grounding necessary for precise experimental design.

            Structural Dynamics & Receptor Affinity

            The biological activity of retinoids is dictated by their stereochemistry, which controls their fit within the Ligand Binding Domain (LBD) of nuclear receptors.

            The Receptor Landscape: RAR vs. RXR[2]
            • RARs (

              
              ):  Activated primarily by atRA and 9-cis-RA.
              
            • RXRs (

              
              ):  Activated exclusively by 9-cis-RA (the "pan-agonist").
              
            Comparative Binding Data

            The following table synthesizes dissociation constants (

            
            ) and effective concentrations (
            
            
            
            ) from key kinetic studies. Note the distinct profiles of the isomers.[2][3]
            CompoundRAR Affinity (
            
            
            )
            RXR Affinity (
            
            
            )
            Primary Biological RoleStability/Half-life
            atRA High (0.2–0.7 nM)No Binding (>1000 nM)Primary endogenous agonist; drives differentiation.Short (<1 hr in vivo); rapidly metabolized by CYP26.
            9-cis-RA High (0.2–0.8 nM)High (15–20 nM)High-affinity pan-agonist; mediates RXR heterodimer functions.Variable; isomerizes to atRA.
            13-cis-RA Low/NegligibleLow/NegligiblePro-drug ; activity depends on intracellular isomerization to atRA.Long (10–20 hrs); acts as a stable reservoir.
            4-OH-RA Moderate/LowNo BindingIntermediate metabolite; transient.Very Short; rapidly oxidized to 4-oxo-RA.
            4-oxo-RA High (~50 nM)No BindingActive Signaling Molecule ; modulates Hox genes and skin differentiation.Moderate; cleared by CYP26C1.

            Critical Insight: Do not assume 13-cis-RA is inactive in your assays. While it binds poorly, it will spontaneously and enzymatically isomerize to atRA in culture media and intracellularly, yielding delayed but potent activation.

            Metabolic Fate & Interconversion Pathways

            Understanding the metabolic tree is essential for interpreting "disappearance" in pharmacokinetic studies. The CYP26 family (A1, B1, C1) does not simply degrade atRA; it creates a cascade of metabolites that may retain activity.

            Pathway Visualization

            The following diagram illustrates the oxidative clearance and reversible isomerization pathways.

            RetinoidMetabolism atRA all-trans RA (Primary Ligand) cis9 9-cis RA (Pan-Agonist) atRA->cis9 Isomerization (Non-enzymatic/GST) cis13 13-cis RA (Stable Reservoir) atRA->cis13 Isomerization OH4 4-OH-RA (Intermediate) atRA->OH4 CYP26A1/B1 (Hydroxylation) cis13->OH4 CYP26 oxo4 4-oxo-RA (Active Metabolite) OH4->oxo4 Dehydrogenases (NAD+ dependent) Polar Polar Conjugates (Elimination) oxo4->Polar CYP26C1 (Clearance)

            Figure 1: Metabolic trajectory of Retinoic Acid. Note the reversible isomerization between atRA and 13-cis-RA, and the sequential oxidation to the active 4-oxo-RA metabolite.

            Functional Divergence in Research Models

            A. Acute Promyelocytic Leukemia (APL)[5]
            • atRA: The standard of care. It induces rapid differentiation of promyelocytes by degrading the PML-RAR

              
               fusion protein.
              
            • 4-oxo-RA: In APL models (NB4 cells), 4-oxo-RA is nearly equipotent to atRA in inducing differentiation markers (CD11b), challenging the dogma that oxidation equals inactivation.

            B. Neuroblastoma & Solid Tumors[4]
            • 13-cis-RA: Preferred over atRA for maintenance therapy.

              • Mechanism:[4][5] It has a longer half-life and lower systemic toxicity. It enters cells and slowly isomerizes to atRA, providing a sustained, low-level activation of RARs that promotes differentiation without the peak-concentration toxicity of atRA.

              • Experimental Note: If using 13-cis-RA in vitro, you must account for the lag time required for intracellular isomerization (approx. 6–12 hours) to see gene expression changes.

            Experimental Protocols

            Protocol A: Validated Separation of Isomers (HPLC)

            Objective: Quantify specific isomers without inducing artificial isomerization during processing.

            Mechanism: Retinoids are highly photo-labile. UV light causes rapid isomerization (scrambling atRA into 9-cis and 13-cis).

            Workflow:

            • Sample Prep: Perform all steps under yellow safety lights (wavelength >500 nm). Use amber microcentrifuge tubes.

            • Extraction:

              • Mix 200 µL plasma/media with 200 µL 0.1% acetic acid in acetonitrile (precipitates proteins).

              • Add Internal Standard (e.g., acitretin).

              • Vortex 30s, Centrifuge 15,000 x g for 10 min at 4°C.

            • Chromatography (HPLC-UV/MS):

              • Column: C18 Reverse Phase (e.g., Supleco Discovery C18, 5µm).

              • Mobile Phase: Isocratic mix of Acetonitrile:Water:Acetic Acid (75:24:1) containing 10 mM ammonium acetate.

              • Flow Rate: 1.0 mL/min.

              • Detection: UV at 350 nm (max absorbance for retinoids).

            • Validation: 13-cis elutes first (~6 min), followed by 9-cis (~8 min), then atRA (~10 min).

            Protocol B: Functional Reporter Assay (Luciferase)

            Objective: Distinguish between RAR-specific and RXR-specific activity of a metabolite.

            Workflow Visualization:

            AssayWorkflow Step1 Transfection (COS-7 or HeLa) Plasmid A: RARE-Luc (RAR response) Plasmid B: RXRE-Luc (RXR response) Step2 Treatment (24h) Group 1: atRA (Control) Group 2: Metabolite (e.g., 4-oxo-RA) Group 3: 9-cis-RA (RXR Control) Step1->Step2 Step3 Lysis & Luciferase Readout Step2->Step3 Decision Signal Analysis Step3->Decision ResultA High RARE / Low RXRE (Like atRA) Decision->ResultA Ligand is RAR selective ResultB High RARE / High RXRE (Like 9-cis-RA) Decision->ResultB Ligand is Pan-agonist

            Figure 2: Screening workflow to determine the receptor specificity of retinoid metabolites.

            References

            • Idres, N., et al. (2002). Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers.[1][6][7] Journal of Biological Chemistry.[8] Link

            • Veal, G. J., et al. (2002). Influence of isomerisation on the growth inhibitory effects and cellular activity of 13-cis and all-trans retinoic acid in neuroblastoma cells.[3] Biochemical Pharmacology. Link

            • Topletz, A. R., et al. (2015). Induction of CYP26A1 by Metabolites of Retinoic Acid: Evidence That CYP26A1 Is an Important Enzyme in the Elimination of Active Retinoids.[9] Molecular Pharmacology.[8][9] Link

            • Pijnappel, W. W., et al. (1993).[4] The retinoid ligand 4-oxo-retinoic acid is a highly active modulator of positional specification.[4] Nature.[4] Link

            • Baron, J. M., et al. (2005). Retinoic acid and its 4-oxo metabolites are functionally active in human skin cells in vitro.[1][6] Journal of Investigative Dermatology.[1] Link

            Sources

            A Comparative Guide to the In Vivo Effects of All-trans-18-Hydroxy Retinoic Acid and its Parent Compound, All-trans Retinoic Acid

            Author: BenchChem Technical Support Team. Date: February 2026

            For Researchers, Scientists, and Drug Development Professionals

            Introduction: The Retinoid Landscape and the Significance of Hydroxylation

            All-trans retinoic acid (ATRA), a biologically active metabolite of vitamin A, is a cornerstone molecule in developmental biology and has found significant clinical application, most notably in the treatment of acute promyelocytic leukemia (APL). Its pleiotropic effects are mediated through the activation of nuclear retinoic acid receptors (RARs), which function as ligand-inducible transcription factors. The therapeutic efficacy of ATRA is, however, often tempered by the development of resistance and a relatively narrow therapeutic window, driving the exploration of its metabolites as potentially more refined therapeutic agents.

            One such metabolite is all-trans-18-Hydroxy Retinoic Acid (18-OH-ATRA), a product of ATRA hydroxylation by cytochrome P450 enzymes. While often considered a catabolite, emerging evidence suggests that 18-OH-ATRA is not merely an inactive byproduct but possesses its own distinct biological activities. This guide provides a comparative analysis of the known in vivo and in vitro effects of 18-OH-ATRA and its parent compound, ATRA, to offer researchers a framework for understanding their potential differential therapeutic applications.

            Mechanism of Action: A Tale of Two Ligands

            Both ATRA and 18-OH-ATRA exert their effects by binding to and activating the three subtypes of retinoic acid receptors: RARα, RARβ, and RARγ. Upon binding, the receptor-ligand complex undergoes a conformational change, leading to the recruitment of co-activators and the initiation of target gene transcription. These target genes are involved in a myriad of cellular processes, including differentiation, proliferation, and apoptosis.

            While the fundamental mechanism is shared, the nuanced differences in receptor affinity and activation by ATRA and 18-OH-ATRA may underlie distinct biological outcomes. In vitro studies have shown that 18-OH-ATRA can bind to and activate all three RAR isotypes.[1] Notably, one study demonstrated that 18-OH-ATRA has a lower half-maximal effective concentration (EC50) for RARβ and RARγ compared to ATRA, suggesting it may be a more potent activator of these two receptor subtypes. Conversely, the same study indicated a higher EC50 for RARα, implying lower potency for this specific receptor.[1]

            This differential activation of RAR isotypes is of significant interest, as each receptor subtype is known to mediate distinct biological functions. For instance, RARα is crucial for myeloid differentiation, while RARβ is often implicated as a tumor suppressor, and RARγ plays a key role in skin and bone development.

            Signaling Pathway Overview

            The canonical signaling pathway for both ATRA and 18-OH-ATRA is depicted below. The key point of divergence lies in their initial interaction with the RARs, where their differing affinities may lead to a downstream cascade with altered kinetics or target gene preferences.

            Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATRA All-trans Retinoic Acid (ATRA) CRABP Cellular Retinoic Acid Binding Protein (CRABP) ATRA->CRABP Binds 18_OH_ATRA 18-Hydroxy-ATRA 18_OH_ATRA->CRABP Binds ATRA_CRABP ATRA-CRABP Complex CRABP->ATRA_CRABP 18_OH_ATRA_CRABP 18-OH-ATRA-CRABP Complex CRABP->18_OH_ATRA_CRABP RAR Retinoic Acid Receptor (RAR) ATRA_CRABP->RAR Translocates & Binds 18_OH_ATRA_CRABP->RAR Translocates & Binds RXR Retinoid X Receptor (RXR) RAR->RXR Heterodimerizes RARE Retinoic Acid Response Element (RARE) RXR->RARE Binds Transcription Target Gene Transcription RARE->Transcription Initiates

            Canonical Retinoid Signaling Pathway for ATRA and 18-OH-ATRA.

            Comparative In Vivo and In Vitro Data

            Direct comparative in vivo studies of 18-OH-ATRA and ATRA are notably scarce in the published literature. Therefore, this section presents a synthesis of available in vitro data and discusses the potential in vivo implications.

            ParameterAll-trans Retinoic Acid (ATRA)All-trans-18-Hydroxy Retinoic Acid (18-OH-ATRA)Key Implications & Inferences
            RARα Activation (EC50) Lower EC50Higher EC50[1]ATRA may be a more potent inducer of myeloid differentiation.
            RARβ Activation (EC50) Higher EC50Lower EC50[1]18-OH-ATRA could have stronger tumor-suppressive effects in certain contexts.
            RARγ Activation (EC50) Higher EC50Lower EC50[1]18-OH-ATRA might exhibit more pronounced effects on skin and bone.
            Induction of APL Cell Differentiation Potent inducerCapable of inducing differentiation[1]While both are active, the differential RAR activation suggests potential differences in the efficiency and spectrum of differentiation induction.
            In Vivo Half-life Short, with rapid clearance.Not well-characterized in vivo.The hydroxylation of ATRA to 18-OH-ATRA is a metabolic clearance pathway, suggesting 18-OH-ATRA may also have a short half-life.
            Toxicity Profile Dose-limiting toxicities including headache, dry skin, and teratogenicity.In vivo toxicity is not well-documented.As a metabolite, it is hypothesized to have a similar or potentially milder toxicity profile, but this requires experimental validation.

            Experimental Protocols

            To facilitate further research in this area, we provide a generalized protocol for a comparative in vivo efficacy study in a murine leukemia model.

            In Vivo Murine Leukemia Model for Efficacy Comparison

            Objective: To compare the anti-leukemic efficacy of ATRA and 18-OH-ATRA in a murine model of acute promyelocytic leukemia.

            Materials:

            • Immunodeficient mice (e.g., NOD/SCID)

            • APL cell line (e.g., NB4)

            • All-trans Retinoic Acid (ATRA), clinical grade

            • All-trans-18-Hydroxy Retinoic Acid (18-OH-ATRA), research grade

            • Vehicle for drug administration (e.g., sterile corn oil)

            • Flow cytometer and relevant antibodies (e.g., CD11b, CD11c)

            • Complete blood count (CBC) analyzer

            Workflow:

            In_Vivo_Efficacy_Workflow Cell_Culture 1. APL Cell Culture (e.g., NB4) Implantation 2. Intravenous injection of APL cells into immunodeficient mice Cell_Culture->Implantation Grouping 3. Randomization into treatment groups: - Vehicle Control - ATRA - 18-OH-ATRA Implantation->Grouping Treatment 4. Daily administration of compounds (e.g., oral gavage) Grouping->Treatment Monitoring 5. Regular monitoring of: - Body weight - Clinical signs - Peripheral blood counts (CBC) Treatment->Monitoring Endpoint 6. Endpoint analysis: - Survival analysis - Flow cytometry of bone marrow and spleen for leukemic burden and differentiation markers Monitoring->Endpoint

            Workflow for in vivo comparative efficacy study.

            Detailed Steps:

            • Cell Culture and Implantation:

              • Culture NB4 cells under standard conditions.

              • On day 0, inject 1 x 10^6 NB4 cells intravenously into the tail vein of each mouse.

            • Treatment Groups and Administration:

              • Randomize mice into three groups (n=10 per group): Vehicle control, ATRA (e.g., 10 mg/kg), and 18-OH-ATRA (e.g., equimolar dose to ATRA).

              • Starting on day 1 post-implantation, administer the respective treatments daily via oral gavage.

            • Monitoring and Endpoint Analysis:

              • Monitor mice daily for signs of distress and measure body weight twice weekly.

              • Perform weekly retro-orbital blood collection for CBC analysis to monitor disease progression.

              • The primary endpoint is overall survival. Euthanize mice when they meet predefined humane endpoint criteria (e.g., >20% weight loss, hind-limb paralysis).

              • At the time of euthanasia, collect bone marrow and spleen to assess leukemic infiltration and the expression of myeloid differentiation markers (CD11b, CD11c) by flow cytometry.

            Future Directions and Conclusion

            The study of ATRA metabolites like 18-OH-ATRA is a promising avenue for developing retinoid-based therapies with improved efficacy and reduced toxicity. The available in vitro data suggests that 18-OH-ATRA is a biologically active molecule with a potentially distinct profile of RAR activation compared to its parent compound. This differential activity could translate to unique in vivo effects, potentially offering advantages in specific therapeutic contexts.

            However, the current understanding is severely limited by the lack of direct in vivo comparative studies. Future research should prioritize head-to-head comparisons of ATRA and 18-OH-ATRA in relevant preclinical models to elucidate their relative efficacy, pharmacokinetics, and toxicity. Such studies are essential to determine if 18-OH-ATRA holds therapeutic promise as a standalone agent or in combination with other drugs.

            References

            • Idres, N., Benoit, G., Flexor, M. A., Lanotte, M., & Chabot, G. G. (2002). Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers. Journal of Biological Chemistry, 277(35), 31491-31498. [Link]

            Sources

            A Comparative Guide to the Receptor Activation Profile of All-trans-18-Hydroxy Retinoic Acid

            Author: BenchChem Technical Support Team. Date: February 2026

            For Researchers, Scientists, and Drug Development Professionals

            Authored by a Senior Application Scientist

            This guide provides an in-depth comparison of the receptor activation profile of all-trans-18-Hydroxy Retinoic Acid (18-OH-ATRA), a key metabolite of all-trans retinoic acid (ATRA), with its parent compound and other retinoids. This document is intended to serve as a technical resource for researchers in pharmacology, oncology, and developmental biology, providing both synthesized data and detailed experimental methodologies.

            Introduction: The Significance of Retinoid Metabolism in Cellular Signaling

            All-trans retinoic acid (ATRA) is a pivotal signaling molecule, a derivative of vitamin A that orchestrates a vast array of cellular processes, including differentiation, proliferation, and apoptosis.[1] Its biological effects are primarily mediated through the activation of nuclear retinoic acid receptors (RARs), which belong to a superfamily of ligand-activated transcription factors.[2][3] RARs form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[4][5]

            The cellular concentration of ATRA is meticulously regulated by a balance between its synthesis and catabolism. The cytochrome P450 enzyme CYP26A1 is a key player in ATRA metabolism, hydroxylating it to more polar metabolites, including 4-hydroxy-RA, 4-oxo-RA, and 18-hydroxy-RA (18-OH-ATRA).[4] While often considered part of a catabolic pathway to reduce ATRA levels, these metabolites are not necessarily inactive. This guide focuses on elucidating the specific receptor activation profile of 18-OH-ATRA, a significant metabolite, to provide a clearer understanding of its potential biological roles.

            Comparative Receptor Activation Profile: 18-OH-ATRA vs. ATRA

            The primary mechanism of action for retinoids is the activation of RARs, which exist as three subtypes: RARα, RARβ, and RARγ. The potency of a given retinoid is often quantified by its effective concentration 50 (EC50), the concentration at which it elicits a half-maximal transcriptional response in a reporter gene assay.

            A seminal study by Idres et al. (2002) provides crucial quantitative data comparing the ability of 18-OH-ATRA and ATRA to activate the three RAR isotypes.[6] These experiments typically utilize a co-transfection system in a suitable cell line (e.g., COS-7) with an expression vector for the specific RAR isotype and a reporter plasmid containing a luciferase gene under the control of a RARE. The resulting luciferase activity is a direct measure of receptor activation.

            CompoundRARα EC50 (nM)RARβ EC50 (nM)RARγ EC50 (nM)
            All-trans-18-Hydroxy Retinoic Acid (18-OH-ATRA) 1621414
            All-trans Retinoic Acid (ATRA) 16992
            Data sourced from Idres et al. (2002).[6]

            Analysis of Receptor Activation Data:

            • RARα: 18-OH-ATRA and ATRA exhibit nearly identical potency in activating RARα, with EC50 values of 162 nM and 169 nM, respectively.[6] This suggests that for cellular processes predominantly mediated by RARα, 18-OH-ATRA can function as a potent agonist, comparable to its parent compound.

            • RARβ: For RARβ, 18-OH-ATRA is a highly potent activator with an EC50 of 14 nM.[6] While slightly less potent than ATRA (EC50 of 9 nM), it remains a robust agonist for this receptor subtype.[6]

            • RARγ: 18-OH-ATRA also effectively activates RARγ with an EC50 of 14 nM.[6] However, in this case, ATRA is significantly more potent, with an EC50 of 2 nM.[6] This indicates a degree of selectivity, with ATRA being the preferred ligand for RARγ-mediated signaling pathways.

            Activity at Retinoid X Receptors (RXRs):

            Current literature primarily focuses on the interaction of ATRA and its metabolites with RARs. All-trans retinoic acid itself does not bind to RXRs.[7] While some isomers of retinoic acid, such as 9-cis-retinoic acid, are known to be RXR ligands, there is no direct evidence to suggest that 18-OH-ATRA is an agonist for RXRs. Therefore, it is presumed that the biological activity of 18-OH-ATRA is mediated through its activation of RARs.

            Signaling Pathway and Mechanism of Action

            The activation of gene transcription by 18-OH-ATRA follows the canonical retinoid signaling pathway. The process can be summarized in the following steps:

            • Cellular Uptake and Nuclear Translocation: As a lipophilic molecule, 18-OH-ATRA can diffuse across the cell membrane and enter the nucleus.

            • Receptor Binding: Inside the nucleus, 18-OH-ATRA binds to the ligand-binding domain (LBD) of a Retinoic Acid Receptor (RAR).

            • Heterodimerization: The RAR is typically found in a heterodimeric complex with a Retinoid X Receptor (RXR).

            • Conformational Change and Co-regulator Exchange: In the absence of a ligand, the RAR/RXR heterodimer is often bound to co-repressor proteins (e.g., NCoR, SMRT), which inhibit gene transcription.[5][8] The binding of an agonist like 18-OH-ATRA induces a conformational change in the RAR LBD. This change leads to the dissociation of co-repressors and the recruitment of co-activator proteins (e.g., SRC-1, TIF-2).[9][10][11]

            • Binding to RARE and Transcriptional Activation: The complete ligand-receptor-co-activator complex then binds to RAREs in the promoter region of target genes.[12] This binding initiates the assembly of the general transcription machinery, leading to the transcription of the target gene into mRNA.

            • Protein Synthesis: The mRNA is then translated into a protein, which carries out its specific cellular function.

            RAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 18-OH-ATRA_cyto 18-OH-ATRA 18-OH-ATRA_nuc 18-OH-ATRA 18-OH-ATRA_cyto->18-OH-ATRA_nuc translocates RAR RAR 18-OH-ATRA_nuc->RAR binds RXR RXR CoR Co-repressors (e.g., NCoR, SMRT) RAR->CoR binds in absence of ligand CoA Co-activators (e.g., SRC-1, TIF-2) RAR->CoA recruits RARE RARE (on DNA) CoR->CoA exchange upon ligand binding Transcription Gene Transcription RARE->Transcription

            Canonical RAR/RXR Signaling Pathway

            Experimental Protocols: Assessing Receptor Activation

            The determination of a compound's ability to activate RARs is a critical step in its pharmacological characterization. A widely accepted and robust method is the luciferase reporter gene assay.

            RAR Transactivation Luciferase Reporter Assay

            This assay quantifies the ability of a test compound to activate a specific RAR isotype, leading to the expression of a luciferase reporter gene.

            Principle:

            Cells are co-transfected with two plasmids: an expression vector for a specific human RAR isotype (RARα, RARβ, or RARγ) and a reporter vector containing the firefly luciferase gene downstream of a promoter with multiple copies of a retinoic acid response element (RARE). If the test compound activates the expressed RAR, the RAR/RXR heterodimer binds to the RARE and drives the expression of luciferase. The amount of light produced upon the addition of luciferin is proportional to the level of receptor activation.

            Materials:

            • Mammalian cell line suitable for transfection (e.g., HEK293, COS-7, HeLa)

            • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

            • Expression plasmids for human RARα, RARβ, and RARγ

            • RARE-luciferase reporter plasmid (e.g., pRARE-tk-Luc)

            • Control plasmid for transfection efficiency normalization (e.g., a plasmid expressing Renilla luciferase)

            • Transfection reagent

            • Test compounds (18-OH-ATRA, ATRA) and vehicle control (e.g., DMSO)

            • 96-well white, clear-bottom cell culture plates

            • Dual-luciferase reporter assay system

            • Luminometer

            Step-by-Step Methodology:

            • Cell Seeding: One day prior to transfection, seed the cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

            • Transfection: a. For each well, prepare a transfection mix containing the RAR expression plasmid, the RARE-luciferase reporter plasmid, and the control plasmid in serum-free medium. b. Add the transfection reagent to the plasmid mix, incubate as per the manufacturer's instructions to allow complex formation. c. Add the transfection complexes to the cells and incubate for 4-6 hours. d. Replace the transfection medium with fresh complete culture medium.

            • Compound Treatment: a. 24 hours post-transfection, prepare serial dilutions of the test compounds (18-OH-ATRA and ATRA) and a vehicle control. b. Remove the culture medium from the cells and replace it with medium containing the different concentrations of the test compounds or the vehicle control. c. Incubate the cells for an additional 18-24 hours.

            • Luciferase Assay: a. Wash the cells with phosphate-buffered saline (PBS). b. Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit. c. Transfer the cell lysate to a white 96-well luminometer plate. d. Measure the firefly luciferase activity using the luminometer according to the assay kit manufacturer's protocol. e. Subsequently, measure the Renilla luciferase activity in the same well for normalization.

            • Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in transfection efficiency. b. Plot the normalized luciferase activity against the logarithm of the compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound on each RAR isotype.

            Luciferase_Assay_Workflow A 1. Seed Cells (96-well plate) B 2. Co-transfect with - RAR Expression Plasmid - RARE-Luciferase Reporter - Control Plasmid A->B C 3. Incubate (24h) B->C D 4. Treat with 18-OH-ATRA / ATRA (serial dilutions) C->D E 5. Incubate (18-24h) D->E F 6. Lyse Cells E->F G 7. Measure Luciferase Activity (Luminometer) F->G H 8. Data Analysis (Normalize & Calculate EC50) G->H

            Luciferase Reporter Assay Workflow

            Conclusion and Future Directions

            The available evidence clearly demonstrates that all-trans-18-Hydroxy Retinoic Acid is a biologically active metabolite of ATRA, capable of activating all three retinoic acid receptor subtypes with potencies that are, in some cases, comparable to its parent compound. Specifically, its near-equal potency to ATRA at RARα and its strong agonism at RARβ suggest that 18-OH-ATRA likely contributes to the overall physiological and pharmacological effects attributed to ATRA. The lower potency at RARγ compared to ATRA indicates a degree of receptor selectivity that may be of interest for targeted drug design.

            For a more complete understanding of the pharmacological profile of 18-OH-ATRA, further research is warranted in the following areas:

            • Quantitative Binding Affinity: Determination of the dissociation constants (Kd) of 18-OH-ATRA for each RAR isotype would provide a more complete picture of its receptor interaction.

            • RXR Activity: Direct assessment of 18-OH-ATRA's ability to bind to and activate RXR isotypes is necessary to definitively rule out any activity at these receptors.

            • In Vivo Studies: Correlating the in vitro receptor activation profile with in vivo physiological effects will be crucial to understanding the true biological significance of this metabolite.

            This guide provides a solid foundation for researchers investigating the nuanced world of retinoid signaling. A thorough understanding of the activity of ATRA metabolites like 18-OH-ATRA is essential for the development of more effective and selective retinoid-based therapeutics.

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            • Idres, N., Marill, J., Flexor, M. A., & Chabot, G. G. (2002). Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers. Journal of Biological Chemistry, 277(35), 31491-31498. [Link]

            • Allenby, G., Bocquel, M. T., Saunders, M., Kazmer, S., Speck, J., Rosenberger, M., ... & Chambon, P. (1993). Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids. Proceedings of the National Academy of Sciences, 90(1), 30-34. [Link]

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